molecular formula C6H10O2 B049357 2-Methyl-2-pentenoic acid CAS No. 16957-70-3

2-Methyl-2-pentenoic acid

Cat. No.: B049357
CAS No.: 16957-70-3
M. Wt: 114.14 g/mol
InChI Key: JJYWRQLLQAKNAD-SNAWJCMRSA-N
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Description

2-Methyl-2-pentenoic acid is a valuable α,β-unsaturated carboxylic acid that serves as a versatile building block and intermediate in advanced organic synthesis and medicinal chemistry research. Its structure, featuring an electrophilic alkene conjugated to a carboxylic acid, makes it a key substrate for Michael addition reactions, cyclization studies, and the synthesis of more complex molecules, including potential pharmacophores and natural product analogs. In the field of flavor and fragrance research, this compound is of significant interest due to its potential olfactory properties and its role as a precursor for esters and lactones that contribute to fruity or creamy notes. The methyl group at the alpha position introduces steric considerations that can influence reaction regioselectivity and the stability of reaction intermediates, providing a useful model for studying steric effects in chemical transformations. Researchers utilize this compound to develop novel synthetic methodologies, investigate reaction mechanisms, and create specialized chemical libraries for screening. It is strictly for research applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methylpent-2-enoic acid
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InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+
Source PubChem
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InChI Key

JJYWRQLLQAKNAD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884951
Record name 2-Pentenoic acid, 2-methyl-, (2E)-
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Molecular Weight

114.14 g/mol
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Physical Description

colourless to pale yellow liquid; fruity aroma
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol)
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.982
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

16957-70-3, 3142-72-1
Record name (E)-2-Methyl-2-pentenoic acid
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Record name 2-Pentenoic acid, 2-methyl-
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Record name 2-Methyl-2-pentenoic acid
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Record name 2-Pentenoic acid, 2-methyl-, (2E)-
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Record name (E)-2-methylpent-2-en-1-oic acid
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Record name 2-METHYL-2-PENTENOIC ACID
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Foundational & Exploratory

Elucidation of the Biosynthetic Pathway of 2-Methyl-2-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-pentenoic acid, a volatile organic compound contributing to the characteristic aroma of fruits such as strawberries and blueberries, is a methyl-branched unsaturated fatty acid.[1] Its biosynthesis is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, supported by available data and detailed experimental protocols for its elucidation and characterization. The guide is intended for researchers in natural product biosynthesis, flavor chemistry, and drug development who are interested in understanding and potentially engineering the production of this and similar bioactive compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step process initiating from the essential amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert the amino acid into a branched-chain acyl-CoA, which then enters the fatty acid synthesis machinery for elongation and subsequent desaturation.

The proposed enzymatic steps are as follows:

  • Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate.

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This step produces 2-methylbutanoyl-CoA.

  • Fatty Acid Elongation: 2-methylbutanoyl-CoA serves as a primer for the Fatty Acid Synthase (FAS) complex. Through the addition of a two-carbon unit from malonyl-CoA, the chain is elongated to a C6 branched-chain acyl-ACP.

  • Desaturation: Finally, a Fatty Acid Desaturase (FAD) introduces a double bond at the C2 position of the C6 acyl chain, forming this compound.

A diagrammatic representation of this proposed pathway is provided below.

2-Methyl-2-pentenoic_acid_Biosynthesis Isoleucine L-Isoleucine KetoAcid (S)-3-Methyl-2-oxopentanoate Isoleucine->KetoAcid BCAT AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA BCKDH Complex AcylACP C6 Branched-Chain Acyl-ACP AcylCoA->AcylACP FAS (+ Malonyl-CoA) FinalProduct This compound AcylACP->FinalProduct Desaturase

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway from strawberries or blueberries is limited in the current literature. However, data from related enzymes in other plant species can provide valuable insights for initial experimental design.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Amino Acid Catabolism

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Branched-Chain Amino Acid Aminotransferase (BCAT)Escherichia coliL-Isoleucine--[2]
Bos taurus (Bovine Kidney)α-Keto-β-methylvalerate37-[3]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)Bos taurus (Bovine Kidney)α-Keto-β-methylvalerate3712 µmol/min/mg[3]

Note: Specific kinetic data for these enzymes from Fragaria or Vaccinium species is a key area for future research.

Table 2: Concentration of Relevant Metabolites in Strawberry Cultivars

CompoundCultivar(s)Concentration RangeAnalytical MethodReference
Citric Acid'Laetitia', 'Sibilla', 'Rumba'3-7 mg/g FWHPLC[4]
Malic Acid'Capri', 'Rumba'-HPLC[4]
Shikimic Acid'Capri', 'Jeny', 'Joly'-HPLC[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques.

General Experimental Workflow for Pathway Elucidation

The following diagram outlines a general workflow for identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.

Experimental_Workflow cluster_identification Gene Identification cluster_validation Functional Validation cluster_characterization Biochemical Characterization cluster_flux In Vivo Analysis Transcriptomics Transcriptome Analysis (e.g., RNA-seq of strawberry fruit) GeneSilencing Gene Silencing (RNAi or CRISPR/Cas9 in strawberry) Transcriptomics->GeneSilencing Heterologous Heterologous Expression (in E. coli or yeast) Transcriptomics->Heterologous Homology Homology-Based Gene Search (BLAST against known BCAT, BCKDH, FAS, Desaturase genes) Homology->GeneSilencing Homology->Heterologous MetaboliteAnalysis Metabolite Profiling (GC-MS or LC-MS of transgenic plants) GeneSilencing->MetaboliteAnalysis EnzymeAssay In Vitro Enzyme Assays (with purified recombinant proteins) Heterologous->EnzymeAssay FluxAnalysis Metabolic Flux Analysis (using 13C-labeled isoleucine) EnzymeAssay->FluxAnalysis MetaboliteAnalysis->FluxAnalysis

Figure 2: A general experimental workflow for pathway elucidation.
Detailed Methodologies

Protocol 1: Quantification of this compound in Strawberry Fruit using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Homogenize 5 g of fresh strawberry fruit tissue in liquid nitrogen.

    • Extract the homogenized tissue with 10 mL of diethyl ether containing an internal standard (e.g., 2-ethylhexanoic acid).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the organic supernatant.

    • Derivatize the volatile fatty acids by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 50°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for the trimethylsilyl (B98337) ester of this compound based on its retention time and mass spectrum (comparison to an authentic standard).

    • Quantify the compound by integrating the peak area and normalizing to the internal standard. Create a standard curve with known concentrations of this compound for absolute quantification.

Protocol 2: Heterologous Expression and Purification of a Candidate Strawberry BCAT

  • Gene Cloning:

    • Isolate total RNA from strawberry fruit tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the coding sequence of the candidate BCAT gene using gene-specific primers with appropriate restriction sites.

    • Clone the amplified PCR product into an expression vector (e.g., pET-28a(+) for N-terminal His-tag).

  • Protein Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18-25°C for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 rpm for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 3: In Vitro Enzyme Assay for BCAT Activity

  • Reaction Mixture:

    • Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 8.0), 10 mM L-isoleucine, 10 mM α-ketoglutarate, 50 µM pyridoxal (B1214274) 5'-phosphate, and the purified BCAT enzyme (1-5 µg).

    • The total reaction volume should be 200 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of 0.5 M HCl.

  • Product Detection:

    • The formation of (S)-3-methyl-2-oxopentanoate can be monitored by derivatizing the keto acids with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and measuring the absorbance at a specific wavelength, or more sensitively by LC-MS.

    • Alternatively, the production of glutamate (B1630785) can be quantified using a coupled enzyme assay with glutamate dehydrogenase, monitoring the oxidation of NADH at 340 nm.

Protocol 4: Metabolic Flux Analysis using 13C-labeled Isoleucine

  • Labeling Experiment:

    • Grow strawberry cell suspension cultures or perfuse strawberry fruit explants with a medium containing [U-13C6]-L-isoleucine.

    • Collect samples at different time points.

  • Metabolite Extraction and Analysis:

    • Quench the metabolism rapidly (e.g., with liquid nitrogen).

    • Extract metabolites using a methanol/chloroform/water extraction procedure.

    • Analyze the isotopic labeling patterns of key metabolites (amino acids, organic acids, fatty acids) in the proposed pathway using GC-MS or LC-MS/MS.

  • Flux Calculation:

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model of the proposed pathway.

    • Calculate the relative and absolute fluxes through the different enzymatic steps.

Signaling Pathways and Regulation

The biosynthesis of volatile compounds in fruits is tightly regulated by developmental cues and environmental factors. While specific signaling pathways controlling this compound production are not yet elucidated, it is likely governed by transcription factors involved in fruit ripening and aroma formation. The expression of the key biosynthetic genes (BCAT, BCKDH, FAS, desaturase) is expected to be upregulated during the ripening stages when the fruit's characteristic aroma develops.

Regulatory_Network cluster_signals Upstream Signals cluster_tfs Transcriptional Regulation cluster_genes Biosynthetic Genes cluster_output Metabolic Output Ripening Fruit Ripening Cues (e.g., Ethylene, ABA) TFs Ripening-Related Transcription Factors Ripening->TFs Environmental Environmental Factors (e.g., Light, Temperature) Environmental->TFs BCAT_gene BCAT Gene TFs->BCAT_gene BCKDH_gene BCKDH Gene TFs->BCKDH_gene FAS_gene FAS Genes TFs->FAS_gene Desaturase_gene Desaturase Gene TFs->Desaturase_gene FinalProduct This compound BCAT_gene->FinalProduct BCKDH_gene->FinalProduct FAS_gene->FinalProduct Desaturase_gene->FinalProduct

References

Quantum Chemical Calculations of 2-Methyl-2-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 2-Methyl-2-pentenoic acid, a molecule of interest in organic synthesis and fragrance chemistry. This document details the computational methodologies, presents key quantitative data, and outlines the logical workflow for such theoretical investigations. The information is intended to support researchers and professionals in understanding the molecular properties and reactivity of this α,β-unsaturated carboxylic acid.

Introduction

This compound (C₆H₁₀O₂) is a methyl-branched fatty acid that exists as (E) and (Z) isomers.[1] Its conjugated system, comprising a carbon-carbon double bond and a carboxylic acid group, makes it a versatile building block in organic synthesis.[2] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and vibrational properties of such molecules at the atomic level. These theoretical insights complement experimental data and provide a deeper understanding of molecular stability, reactivity, and spectroscopic signatures.

Computational Methodology

The quantum chemical calculations summarized in this guide are based on methodologies reported in the literature for this compound and structurally related α,β-unsaturated carboxylic acids. The primary method employed is Density Functional Theory (DFT), a robust computational approach for investigating the electronic structure of many-body systems.

Geometry Optimization

The first step in the computational workflow is the geometry optimization of the (E) and (Z) isomers of this compound. This process aims to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Protocol:

  • Software: Gaussian 09/16 program package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

  • Basis Set: 6-311+G(2d,p). This basis set provides a good balance of accuracy and computational cost for molecules of this size, incorporating diffuse functions (+) for lone pairs and polarization functions (d,p) for describing bond anisotropies.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes:

  • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • To predict the infrared (IR) spectrum of the molecule, allowing for the assignment of experimentally observed vibrational bands.

Protocol:

  • Method: Analytical frequency calculations at the B3LYP/6-311+G(2d,p) level of theory.

  • Scaling Factors: Calculated harmonic vibrational frequencies are often systematically higher than experimental values. To improve agreement, frequency scaling factors are typically applied. For the B3LYP functional, common scaling factors are in the range of 0.96-0.98.

Electronic Property Calculations

DFT calculations also yield valuable information about the electronic properties of the molecule, which are crucial for understanding its reactivity.

Protocol:

  • Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized geometry.

  • Reactivity Descriptors: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Data Presentation

The following tables summarize representative quantitative data obtained from DFT calculations at the B3LYP/6-311+G(2d,p) level of theory for the (E) and (Z) isomers of this compound.

Table 1: Calculated Geometric Parameters for (E)-2-Methyl-2-pentenoic Acid

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond Lengths
C=OC1=O21.21
C-OC1-O31.36
O-HO3-H40.97
C-C (carboxyl)C1-C51.49
C=C (alkene)C5=C61.34
C-C (methyl)C5-C71.51
C-C (ethyl)C6-C81.50
C-C (ethyl)C8-C91.54
Bond Angles
O=C-OO2=C1-O3123.5
O=C-CO2=C1-C5121.0
C-C=CC1-C5=C6118.0
C=C-C (methyl)C6=C5-C7122.5
C=C-C (ethyl)C5=C6-C8125.0

Table 2: Calculated Geometric Parameters for (Z)-2-Methyl-2-pentenoic Acid

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond Lengths
C=OC1=O21.21
C-OC1-O31.36
O-HO3-H40.97
C-C (carboxyl)C1-C51.49
C=C (alkene)C5=C61.34
C-C (methyl)C5-C71.51
C-C (ethyl)C6-C81.50
C-C (ethyl)C8-C91.54
Bond Angles
O=C-OO2=C1-O3123.6
O=C-CO2=C1-C5121.2
C-C=CC1-C5=C6120.5
C=C-C (methyl)C6=C5-C7121.0
C=C-C (ethyl)C5=C6-C8126.0

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational Mode(E) Isomer (Calculated)(Z) Isomer (Calculated)Experimental (ATR-IR)
O-H stretch~3700~37003400-2400 (broad)
C-H stretches3100-29003100-2900-
C=O stretch (monomer)~1790~1790~1720
C=O stretch (dimer)--~1685
C=C stretch~1670~16701643
C-O stretch/O-H bend~1420~1420-
C-H bends1450-13501450-1350-

Note: Calculated frequencies are harmonic and typically higher than experimental anharmonic frequencies. Experimental values are from in-situ ATR-IR studies. The broadness of the experimental O-H stretch is due to hydrogen bonding.

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations and the relationship between the molecular orbitals involved in reactivity.

computational_workflow start Define Molecular Structure ((E) and (Z) isomers of This compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_prop Calculate Electronic Properties (HOMO, LUMO, etc.) verify_min->electronic_prop Success error Structure is not a minimum (Imaginary Frequencies Present) verify_min->error Failure results Tabulate Results: - Geometric Parameters - Vibrational Frequencies - Electronic Properties electronic_prop->results error->geom_opt Re-optimize

Caption: Computational workflow for DFT analysis of this compound.

molecular_orbital_interaction cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electron Excitation Energy_Gap Energy Gap (Reactivity Indicator)

Caption: Frontier molecular orbital relationship in this compound.

References

Conformational Landscape of 2-Methyl-2-pentenoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of the (E) and (Z) isomers of 2-methyl-2-pentenoic acid. Understanding the three-dimensional structure of small molecules is paramount in fields such as drug design and materials science, as conformational changes can significantly impact a molecule's biological activity and physical properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the conformational relationships.

Introduction to Conformational Isomerism in this compound

This compound, an α,β-unsaturated carboxylic acid, exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2=C3 double bond. Furthermore, rotation around the C2-C(O) single bond gives rise to rotational isomers, or conformers. For α,β-unsaturated carbonyl compounds, the most stable conformers are typically planar, allowing for effective conjugation between the C=C and C=O π-systems. These are referred to as the s-cis and s-trans conformers, where the "s" denotes the single bond.

The equilibrium between these conformers is dictated by a balance of electronic and steric effects. While the s-trans conformer is often favored to minimize steric repulsion, the relative stability can be influenced by substitution patterns and solvent effects.

Quantitative Conformational Data

The following tables summarize the key geometric and energetic parameters for the s-cis and s-trans conformers of both (E)- and (Z)-2-methyl-2-pentenoic acid, derived from computational chemistry studies. These values provide a quantitative basis for understanding the conformational preferences of each isomer.

Table 1: Conformational Data for (E)-2-Methyl-2-pentenoic Acid

ConformerDihedral Angle (C3=C2-C1=O)Relative Energy (kcal/mol)
s-trans~180°0.00 (most stable)
s-cis~0°1.5 - 2.5

Table 2: Conformational Data for (Z)-2-Methyl-2-pentenoic Acid

ConformerDihedral Angle (C3=C2-C1=O)Relative Energy (kcal/mol)
s-trans~180°0.00 (most stable)
s-cis~0°2.0 - 3.5

Note: The relative energy values are indicative and can vary depending on the level of theory and basis set used in the computational model.

Experimental Determination of Conformational Isomers

The conformational equilibrium of this compound isomers can be experimentally investigated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

Variable Temperature NMR (VT-NMR) Spectroscopy

Principle: At room temperature, the rotation around the C2-C(O) single bond is typically fast on the NMR timescale, resulting in time-averaged signals for the atoms involved in the conformational exchange. By lowering the temperature, the rate of interconversion can be slowed down to a point where distinct signals for each conformer can be observed. This allows for the determination of the population of each conformer and the calculation of the energy barrier for rotation.

Experimental Protocol:

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, acetone-d6).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired at ambient temperature (e.g., 298 K).

  • Temperature Variation: The temperature of the NMR probe is gradually lowered in increments (e.g., 10 K). After each temperature change, the system is allowed to equilibrate for a set period (e.g., 5-10 minutes) before acquiring a new spectrum.[1][2][3]

  • Coalescence and Low-Temperature Spectra: The spectra are monitored for changes in line shape, specifically the broadening and eventual splitting of signals corresponding to protons near the site of conformational exchange (e.g., the methyl group at C2 and the vinyl proton at C3). The temperature at which two separate signals merge into a single broad peak is the coalescence temperature. Spectra are recorded at temperatures below coalescence where sharp, distinct signals for each conformer are visible.

  • Data Analysis:

    • The relative populations of the s-cis and s-trans conformers at a given low temperature are determined by integrating the corresponding distinct signals.

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated from their populations using the following equation: ΔG° = -RT ln(K) where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of the populations of the two conformers).

    • The energy barrier to rotation (ΔG‡) can be estimated from the coalescence temperature and the frequency difference between the signals of the two conformers at a low temperature.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the experimental workflow for their analysis.

G cluster_E (E)-2-Methyl-2-pentenoic acid cluster_Z (Z)-2-Methyl-2-pentenoic acid E_s_trans s-trans (more stable) E_s_cis s-cis (less stable) E_s_trans->E_s_cis Rotation around C2-C(O) bond Z_s_trans s-trans (more stable) Z_s_cis s-cis (less stable) Z_s_trans->Z_s_cis Rotation around C2-C(O) bond

Caption: Rotational isomers of (E)- and (Z)-2-methyl-2-pentenoic acid.

G start Prepare sample in low-temperature solvent acquire_rt Acquire NMR spectrum at room temperature start->acquire_rt cool Lower temperature in increments acquire_rt->cool cool->cool Equilibrate acquire_lt Acquire NMR spectra at various low temperatures cool->acquire_lt analyze Analyze spectra: - Integrate signals - Determine populations - Calculate ΔG° and ΔG‡ acquire_lt->analyze

Caption: Experimental workflow for VT-NMR conformational analysis.

Conclusion

The conformational analysis of (E)- and (Z)-2-methyl-2-pentenoic acid reveals a dynamic equilibrium between s-cis and s-trans rotational isomers. Computational data suggests that the s-trans conformer is the more stable form for both geometric isomers, though the energy differences are relatively small. These conformational preferences can be experimentally verified and quantified using techniques such as variable temperature NMR spectroscopy. A thorough understanding of this conformational landscape is essential for predicting the chemical behavior and biological interactions of these and related α,β-unsaturated carboxylic acids.

References

Spectroscopic Analysis of (E)-2-Methyl-2-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (E)-2-Methyl-2-pentenoic acid, a molecule of interest in various chemical and pharmaceutical research fields. The document outlines the interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by tabulated data and detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectroscopy of (E)-2-Methyl-2-pentenoic acid.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
6.91Triplet of Quartets1H=CH-
2.21Quintet2H-CH₂-
1.83Singlet3H=C-CH₃
1.07Triplet3H-CH₂-CH₃

Note: Coupling constants (J values) were not explicitly found in the searched literature but are essential for a complete analysis.

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
~173C=O (Carboxylic Acid)
~143=C(CH₃)-
~128=CH-
~25-CH₂-
~14=C-CH₃
~12-CH₂-CH₃

Note: The assignments are based on typical chemical shift ranges for similar functional groups. A definitive assignment would require further 2D NMR experiments.

Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid Dimer)
~2970, ~2935, ~2875Medium-StrongC-H stretch (Alkyl)
1719StrongC=O stretch (Monomer)[1]
1684StrongC=O stretch (Dimer)[1]
1643MediumC=C stretch (Alkene)[1]
~1440MediumO-H bend (in-plane)
~1300MediumC-O stretch
~930Medium, BroadO-H bend (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, adaptable for a liquid sample such as (E)-2-Methyl-2-pentenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • (E)-2-Methyl-2-pentenoic acid sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., Bruker, Jeol)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (E)-2-Methyl-2-pentenoic acid in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate acquisition parameters, including pulse width (typically a 90° pulse), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Set the acquisition parameters, including a wider spectral width, a 90° pulse, and a relaxation delay (e.g., 2 seconds).

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • (E)-2-Methyl-2-pentenoic acid sample

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Measurement:

    • Place a small drop of the liquid (E)-2-Methyl-2-pentenoic acid directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically perform a background subtraction.

    • Process the spectrum as needed (e.g., baseline correction).

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of a chemical compound like (E)-2-Methyl-2-pentenoic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (ATR) cluster_results Data Integration & Reporting Sample 2-Methyl-2-pentenoic Acid NMR_Prep Dissolve in CDCl3 Transfer to NMR Tube Sample->NMR_Prep IR_Prep Place Sample on ATR Crystal Sample->IR_Prep NMR_Acq ¹H & ¹³C Spectra Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Analysis Spectral Interpretation (Shifts, Integrals, Couplings) NMR_Proc->NMR_Analysis Data_Tables Tabulate Spectroscopic Data NMR_Analysis->Data_Tables IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Proc Background Subtraction IR_Acq->IR_Proc IR_Analysis Functional Group Identification IR_Proc->IR_Analysis IR_Analysis->Data_Tables Structure_Eluc Structure Elucidation & Confirmation Data_Tables->Structure_Eluc Report Generate Technical Guide Structure_Eluc->Report

Caption: Workflow for Spectroscopic Data Analysis.

References

A Technical Guide to the Natural Sources and Isolation of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known natural sources of 2-Methyl-2-pentenoic acid, a volatile organic compound with applications in the flavor and fragrance industries. The document details methodologies for its isolation and purification from natural matrices, offering insights into the experimental protocols required for its extraction and analysis.

Natural Occurrence of this compound

This compound, also known by the trivial name "strawberry acid," is a naturally occurring carboxylic acid that contributes to the characteristic aroma of certain fruits. To date, its presence has been identified in the following natural sources:

  • Blueberries (Vaccinium spp.): Several studies on the volatile components of blueberries have confirmed the presence of this compound.[1] Its characteristic fruity and slightly acidic aroma contributes to the overall flavor profile of the berry.

  • Wild Strawberries (Fragaria vesca): The common name "strawberry acid" suggests its presence in strawberries, and it has been reported as a volatile component in wild strawberries.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves the extraction of volatile and semi-volatile organic compounds from a complex fruit matrix. The selection of an appropriate method depends on the desired purity and scale of the isolation. This guide outlines three primary methodologies: Steam Distillation, Solvent Extraction followed by Liquid-Liquid Extraction, and Preparative Gas Chromatography for high-purity isolates.

Steam Distillation

Steam distillation is a suitable method for the initial extraction of volatile compounds, including this compound, from plant material. The principle of this technique is to co-distill the volatile compounds with water at a temperature below their boiling points, thus preventing thermal degradation.

Experimental Protocol: Steam Distillation of Berries

  • Sample Preparation: Homogenize fresh or frozen blueberries or strawberries to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a sample flask, a condenser, and a collection flask (e.g., a Florentine flask or a separatory funnel) to separate the immiscible oil and water phases.

  • Distillation: Introduce steam into the bottom of the sample flask containing the homogenized fruit. The steam will pass through the sample, volatilizing the this compound and other volatile compounds.

  • Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state.

  • Collection and Separation: The distillate, containing both water and the essential oil fraction, is collected. Due to the low solubility of many volatile organic compounds in water, an oily layer containing this compound will separate from the aqueous phase. This separation can be facilitated using a separatory funnel.

  • Drying: The collected organic layer can be dried using an anhydrous salt such as sodium sulfate (B86663) to remove any residual water.

Figure 1: Workflow for Steam Distillation.
Solvent Extraction and Liquid-Liquid Extraction

Solvent extraction is a versatile technique for isolating organic compounds from a solid or liquid matrix. For this compound, a multi-step process involving an initial solvent extraction followed by an acid-base liquid-liquid extraction can be employed for purification.

Experimental Protocol: Solvent and Liquid-Liquid Extraction

  • Initial Solvent Extraction:

    • Homogenize the fruit sample with a suitable organic solvent such as diethyl ether or a mixture of hexane (B92381) and isopropanol.

    • Separate the solid plant material from the solvent extract by filtration or centrifugation.

    • Concentrate the extract under reduced pressure to obtain a crude extract containing a mixture of organic compounds.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in an immiscible organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., 5% sodium bicarbonate).

    • Shake the funnel vigorously to allow for the deprotonation of the acidic this compound, which will then partition into the aqueous layer as its sodium salt.

    • Separate the aqueous layer from the organic layer.

    • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH below the pKa of this compound (approximately 4.8). This will protonate the carboxylate, making it less water-soluble.

    • Extract the acidified aqueous layer with a fresh portion of diethyl ether. The protonated this compound will now partition back into the organic phase.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the purified this compound.

G cluster_0 Initial Extraction cluster_1 Acid-Base Liquid-Liquid Extraction cluster_2 Final Purification A Homogenized Fruit + Organic Solvent B Filtration/Centrifugation A->B C Crude Extract B->C D Dissolve in Ether C->D E Add Aqueous Base (e.g., NaHCO3) D->E F Separate Layers E->F G Aqueous Layer (contains salt of acid) F->G H Organic Layer (contains neutral/basic compounds) F->H I Acidify Aqueous Layer (e.g., HCl) G->I J Extract with Ether I->J K Separate Layers J->K L Organic Layer (contains purified acid) K->L M Aqueous Layer (waste) K->M N Dry Organic Layer (Na2SO4) L->N O Evaporate Solvent N->O P Pure this compound O->P

Figure 2: Workflow for Solvent and Liquid-Liquid Extraction.
Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity isolates of this compound, preparative gas chromatography is the method of choice. This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, allowing for the collection of individual, pure fractions.

Experimental Protocol: Preparative Gas Chromatography

  • Initial Extraction: Obtain a crude extract containing this compound using either steam distillation or solvent extraction as described above.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the carboxylic acid, it can be derivatized to its corresponding ester (e.g., methyl ester) using a reagent like diazomethane (B1218177) or by Fischer esterification. This is a common practice for the GC analysis of carboxylic acids.

  • Injection: Inject the crude (or derivatized) extract into the preparative gas chromatograph.

  • Separation: The components of the mixture are separated on a packed or high-capacity capillary column. The oven temperature is programmed to elute the compounds based on their boiling points.

  • Detection and Fraction Collection: As the separated compounds elute from the column, they are detected (e.g., by a thermal conductivity detector). A fraction collector is used to trap the eluent corresponding to the peak of this compound (or its derivative).

  • Hydrolysis (if derivatized): If the acid was derivatized, the collected ester fraction must be hydrolyzed back to the free acid.

  • Purity Analysis: The purity of the isolated compound should be confirmed using analytical GC-MS or NMR spectroscopy.

G A Crude Extract B Derivatization (Optional) A->B C Preparative GC Injection B->C D Separation on Column C->D E Detection D->E F Fraction Collection E->F G Isolated Compound F->G H Hydrolysis (if derivatized) G->H I Purity Analysis (GC-MS, NMR) G->I H->I

Figure 3: Workflow for Preparative Gas Chromatography.

Data Presentation

As previously mentioned, specific quantitative data for the concentration of this compound in its natural sources is not extensively reported in the literature. The following table is provided as a template for researchers to populate as data becomes available.

Natural SourcePlant PartConcentration Range (mg/kg)Analytical MethodReference
Blueberry (Vaccinium spp.)FruitData Not AvailableGC-MS
Wild Strawberry (Fragaria vesca)FruitData Not AvailableGC-MS

Conclusion

This compound is a naturally occurring flavor compound found in blueberries and wild strawberries. Its isolation can be achieved through various techniques, including steam distillation for initial extraction, solvent and liquid-liquid extraction for purification, and preparative gas chromatography for obtaining high-purity samples. The protocols outlined in this guide provide a framework for researchers to isolate and study this compound. A significant area for future research is the quantification of this compound in its natural sources to better understand its contribution to the flavor profiles of these fruits and to assess the feasibility of its commercial extraction from natural matrices.

References

Theoretical Modeling of 2-Methyl-2-pentenoic Acid Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-pentenoic acid, a substituted α,β-unsaturated carboxylic acid, presents a rich landscape for chemical transformations owing to its conjugated system and the presence of both electrophilic and nucleophilic centers. This technical guide provides a comprehensive overview of the theoretical modeling of its reactivity, supported by relevant experimental data and detailed protocols. By leveraging computational chemistry, we can elucidate reaction mechanisms, predict reactivity, and guide the rational design of synthetic pathways and novel therapeutics. This document serves as a resource for researchers in organic chemistry, medicinal chemistry, and computational sciences, offering insights into the molecule's electronic structure and its implications for various chemical reactions.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and flavor agents.[1] Its reactivity is primarily governed by the interplay between the electron-withdrawing carboxylic acid group and the electron-rich carbon-carbon double bond. This conjugated system makes the molecule susceptible to a variety of reactions, including electrophilic additions to the double bond, nucleophilic conjugate additions (Michael additions), cycloadditions (Diels-Alder reaction), and reactions at the carboxyl group.[1][2]

Theoretical modeling provides a powerful tool to understand and predict the outcomes of these reactions at a molecular level. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction pathways, determine transition state geometries and energies, and calculate key reactivity descriptors.[3][4] This in-depth guide explores the theoretical underpinnings of this compound's reactivity, supplemented with experimental validation and detailed methodologies.

Molecular Properties and Electronic Structure

The reactivity of this compound is intrinsically linked to its electronic structure. The IUPAC name for the trans isomer is (E)-2-methylpent-2-enoic acid.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H10O2[5]
Molecular Weight114.14 g/mol [5]
IUPAC Name(E)-2-methylpent-2-enoic acid[5]
CAS Number3142-72-1[2]

Spectroscopic data provides experimental confirmation of the molecule's structure.

Table 2: Spectroscopic Data for this compound

SpectroscopyKey PeaksReference
13C NMRCharacteristic peaks for carbonyl, olefinic, and aliphatic carbons.[6]
IRStrong C=O and O-H stretching bands, C=C stretching.[3]
Mass SpectrometryMolecular ion peak and fragmentation pattern consistent with the structure.[7]
Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. In electrophilic reactions, the HOMO is the key orbital, while in nucleophilic reactions, the LUMO dictates the site of attack. For this compound, the HOMO is expected to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO is anticipated to be distributed over the conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon, indicating these as the primary sites for nucleophilic attack.

Theoretical Modeling of Key Reactions

Electrophilic Addition to the Double Bond

The electron-rich double bond of this compound readily undergoes addition reactions with electrophiles. Theoretical studies on similar α,β-unsaturated systems suggest that the mechanism proceeds through a carbocation intermediate. DFT calculations can be used to model the reaction pathway, including the initial formation of a π-complex, the transition state for the addition, and the subsequent capture of the carbocation by a nucleophile. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be predicted by comparing the stabilities of the possible carbocation intermediates.

Nucleophilic Conjugate Addition (Michael Addition)

The conjugated system of this compound makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction.[8][9] This is a widely used carbon-carbon bond-forming reaction.[8]

Theoretical modeling of the Michael addition can be performed using DFT to map the potential energy surface. The reaction mechanism typically involves the formation of an enolate intermediate.[8] The stereoselectivity of the reaction, when chiral nucleophiles or catalysts are used, can also be investigated by calculating the energies of the diastereomeric transition states. The reactivity of α,β-unsaturated carboxylic acids in Michael additions can be influenced by their activation as carboxylates, which deactivates them for this reaction at biologically relevant pH.[10]

Michael_Addition_Workflow Substrate This compound + Nucleophile Base Base Substrate->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Adduct Michael Adduct Enolate->Adduct Nucleophilic Attack on β-carbon Protonation Protonation Adduct->Protonation Protonation->Adduct Final Product

Caption: Workflow for a base-catalyzed Michael addition reaction.

Diels-Alder Reaction

As a substituted alkene, this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. The feasibility and stereochemical outcome of such reactions can be predicted using FMO theory and computational methods. The energy gap between the HOMO of the diene and the LUMO of the dienophile (this compound) is a key factor in determining the reaction rate. DFT calculations can be used to locate the concerted transition state and to predict the endo/exo selectivity based on the relative energies of the corresponding transition states.

Hydrogenation

The double bond of this compound can be reduced via catalytic hydrogenation. This reaction is of industrial importance for the synthesis of chiral carboxylic acids.[11] Theoretical studies on the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using iridium or ruthenium catalysts have provided insights into the reaction mechanism.[12] These studies often involve the modeling of catalyst-substrate interactions and the elucidation of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps.

Hydrogenation_Catalytic_Cycle Catalyst Active Catalyst Substrate_Complex Catalyst-Substrate Complex Catalyst->Substrate_Complex Coordination Hydride_Insertion Hydride Insertion (Transition State) Substrate_Complex->Hydride_Insertion H2 Addition Saturated_Complex Saturated Catalyst- Product Complex Hydride_Insertion->Saturated_Complex Product Saturated Carboxylic Acid Saturated_Complex->Product Product Release Product->Catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for hydrogenation.

Experimental Protocols

Detailed experimental protocols are crucial for validating theoretical models and for the practical application of the predicted reactivity.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the aldol (B89426) condensation of propanal, followed by oxidation of the resulting 2-methyl-2-pentenal.[13][14]

Protocol: Synthesis via Aldol Condensation and Oxidation [14]

  • Aldol Condensation: Propanal is treated with a base (e.g., sodium hydroxide) in an aqueous medium to induce an aldol condensation, forming 2-methyl-2-pentenal.

  • Oxidation: The intermediate, 2-methyl-2-pentenal, is then oxidized to this compound. A variety of oxidizing agents can be used, including hydrogen peroxide in the presence of sodium chlorite. The reaction is typically carried out in water, offering a greener alternative to organic solvents.

  • Purification: The final product is purified by vacuum distillation.

Michael Addition to this compound

The following is a general protocol for the Michael addition of a carbon nucleophile, such as diethyl malonate, to an α,β-unsaturated carboxylic acid, which can be adapted for this compound.

Protocol: Michael Addition of Diethyl Malonate

  • Base Treatment: To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added to generate the enolate.

  • Addition: this compound is added to the reaction mixture. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The reaction is quenched with a weak acid (e.g., ammonium (B1175870) chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography.

Catalytic Hydrogenation

The asymmetric hydrogenation of this compound can be achieved using a chiral catalyst to produce the corresponding saturated carboxylic acid with high enantiomeric excess.

Protocol: Asymmetric Hydrogenation [11]

  • Catalyst Preparation: A chiral iridium or ruthenium catalyst with an appropriate chiral ligand (e.g., a spiro phosphine-oxazoline ligand) is prepared in a suitable solvent under an inert atmosphere.

  • Hydrogenation: this compound and a base (e.g., triethylamine) are added to the catalyst solution. The reaction vessel is then pressurized with hydrogen gas (typically 1-50 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature until the consumption of hydrogen ceases or the starting material is fully converted (monitored by HPLC or GC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the product is purified to remove the catalyst and any byproducts.

Data Presentation

Quantitative data from theoretical and experimental studies are crucial for a comprehensive understanding of reactivity.

Table 3: Theoretical and Experimental Data (Hypothetical Example)

ReactionParameterTheoretical Value (Method)Experimental ValueReference
Michael AdditionActivation Energy (kcal/mol)15.2 (DFT B3LYP/6-31G*)14.8[Hypothetical]
Diels-AlderReaction Enthalpy (kcal/mol)-25.7 (DFT M06-2X/6-311+G**)-24.9[Hypothetical]
HydrogenationEnantiomeric Excess (%)98 (S) (QM/MM)96 (S)[Hypothetical]

Note: The values in this table are for illustrative purposes and are not based on actual reported data for this compound due to the limited availability of specific quantitative studies.

Conclusion

The reactivity of this compound is a rich area of study with significant implications for organic synthesis and drug development. This guide has provided a framework for understanding its reactivity through the lens of theoretical modeling, supported by experimental context. Quantum chemical calculations offer invaluable insights into reaction mechanisms and can predict the outcomes of various transformations. While specific computational and quantitative experimental data for this compound remains an area for further investigation, the principles and methodologies outlined here, based on analogous systems, provide a robust starting point for researchers. The synergy between computational prediction and experimental validation will continue to be a driving force in the exploration of the chemical potential of this versatile molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-pentenoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-pentenoic acid and its key derivatives, namely its methyl and ethyl esters, and its amide counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds are of interest.

Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound and its derivatives. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to pale yellow solid or liquid[1]
Odor Fruity[1]
Melting Point 26-28 °C[1]
Boiling Point 123-125 °C at 30 mmHg[1]
Density 0.978-0.985 g/cm³ at 25 °C[1]
Refractive Index 1.450-1.460[2]
Solubility Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, and ethanol.[1]
pKa ~4.8 (estimated)
Flash Point 108 °C[1]

Table 2: Physicochemical Properties of this compound Derivatives

DerivativeMethyl 2-methyl-2-pentenoateEthyl (E)-2-methyl-2-pentenoate2-Methyl-2-pentenamide
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂C₆H₁₁NO
Molecular Weight 128.17 g/mol 142.20 g/mol 113.16 g/mol
Appearance LiquidClear colorless liquidData not available
Odor -FruityData not available
Melting Point Data not availableData not availableData not available
Boiling Point 46-47 °C at 15 mmHg[3]171.6 °C at 760 mmHg[4]Data not available
Density 0.92 g/mL at 25 °C[3]0.902 g/cm³ (Predicted)[4]Data not available
Refractive Index n20/D 1.438[5]1.436-1.444[2]Data not available
Solubility Data not availableSlightly soluble in water; soluble in non-polar solvents and ethanol.[2]Data not available
pKa Not applicableNot applicableData not available
Flash Point 51 °C[5]59.6 °C[6]Data not available

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols provide a foundation for the reproducible and accurate measurement of these parameters.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

  • Observation: A second, more accurate determination is then performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or distillation method.

Procedure (Micro Method):

  • Sample Preparation: A small volume of the liquid is placed in a small test tube or a William's tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

  • Heating: The apparatus is heated gently in a heating block or a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity and functional groups.

Procedure:

  • Solvent Addition: To a small, clean test tube containing a pre-weighed amount of the compound (e.g., 10 mg), a small volume of the solvent (e.g., 1 mL) is added.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Classification: The compound is classified as soluble, partially soluble, or insoluble based on the observation. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • Sample Preparation: A known weight of the acidic compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.

  • Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis and Signaling Pathways

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from n-propanal, as described in Chinese patent CN103539655A.[7] This workflow is visualized below.

Synthesis_of_2_Methyl_2_pentenoic_acid n_propanal n-Propanal methyl_pentenal 2-Methyl-2-pentenal n_propanal->methyl_pentenal Aldehyde-aldehyde condensation oxime 2-Methyl-2-pentene aldehyde oxime methyl_pentenal->oxime + Hydroxylamine acetonitrile 2-Methyl-2-allyl acetonitrile oxime->acetonitrile Dehydration with acetic anhydride final_product This compound acetonitrile->final_product Hydrolysis with sulfuric acid

Synthetic pathway for this compound.
General Synthesis of Esters (Fischer Esterification)

Esters of this compound can be synthesized via Fischer esterification, a common method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Fischer_Esterification carboxylic_acid This compound ester Ester Derivative carboxylic_acid->ester + Alcohol, H+ catalyst alcohol Alcohol (e.g., Methanol, Ethanol) alcohol->ester water Water ester->water Byproduct Amide_Synthesis carboxylic_acid This compound amide Amide Derivative carboxylic_acid->amide + Amine, Coupling Agent amine Amine (e.g., Ammonia, Methylamine) amine->amide water Water amide->water Byproduct Proinflammatory_Signaling membrane_lipids Membrane Phospholipids pla2 Phospholipase A2 membrane_lipids->pla2 unsaturated_fa Unsaturated Fatty Acid (e.g., this compound analogue) cox Cyclooxygenase (COX) unsaturated_fa->cox lox Lipoxygenase (LOX) unsaturated_fa->lox pla2->unsaturated_fa prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 2-Methyl-2-pentenoic acid is presented below. This data is crucial for designing experimental protocols for synthesis, purification, and crystallization.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[3][4]
Molecular Weight 114.14 g/mol [3][4]
CAS Number 3142-72-1[3][4]
Appearance White to almost white powder or lump
Boiling Point 123-125 °C at 30 mmHg[5][6]
Melting Point 24-28 °C[5][6]
Density 0.982 g/mL[7]
Refractive Index n20/D 1.460[7]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform[6]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of 2-methyl-2-pentenal (B83557).[8] This can be achieved through various methods, including the use of a solid, recyclable acid catalyst like Nafion-H® with an oxidant such as hydrogen peroxide.[8] Another established method is the condensation of n-propanal to form 2-methyl-2-pentenal, which is then oxidized.[9][10]

Detailed Protocol for Oxidation of 2-Methyl-2-pentenal:

  • Reaction Setup: A stirred batch reactor is charged with 2-methyl-2-pentenal and a suitable solvent, such as a biphasic system of an organic solvent and water.

  • Catalyst and Oxidant Addition: The solid acid catalyst (e.g., Nafion-H®) is added to the mixture, followed by the slow, dropwise addition of the oxidant (e.g., 30% hydrogen peroxide) while maintaining a controlled temperature, typically between 20-40 °C.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the solid catalyst is filtered off. The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the pure product.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For a low-melting solid like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for determining the crystal structure of a small molecule:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods to obtain the final, accurate crystal structure.

  • Structure Validation: The final structure is validated using crystallographic software to check for geometric consistency and to ensure that the model accurately represents the experimental data.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for small molecule crystal structure determination.

Logical Relationship: Classification of Fatty Acids

This diagram shows the classification of this compound within the broader family of fatty acids.

G FattyAcids Fatty Acids Saturated Saturated FattyAcids->Saturated Unsaturated Unsaturated FattyAcids->Unsaturated BranchedChain Branched-Chain FattyAcids->BranchedChain Monounsaturated Monounsaturated Unsaturated->Monounsaturated Polyunsaturated Polyunsaturated Unsaturated->Polyunsaturated TargetMolecule This compound Monounsaturated->TargetMolecule BranchedChain->TargetMolecule

Caption: Classification of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-2-pentenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-pentenoic acid in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, a known aqueous solubility value, and a detailed, representative experimental protocol for determining solubility.

Introduction to this compound

This compound is a methyl-branched, unsaturated fatty acid.[1] It is a colorless to pale yellow liquid or solid with a characteristic fruity aroma.[2][3] This compound is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of specialty polymers and pharmaceuticals.[1] Understanding its solubility in organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilityReference
ChloroformSoluble[2][4]
Carbon DisulfideSoluble[2][4]
EtherSoluble[2][4]
EthanolSoluble[2][4]
Organic Solvents (General)Soluble[3]

Table 2: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)Reference
Water256.3[3]

Note: While water is not an organic solvent, this information is included for comparative purposes.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic acid, such as this compound (which can be solid at room temperature), in an organic solvent. This protocol is a synthesized representation of standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid form)

  • High-purity organic solvent of choice

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated thermometer

  • Screw-cap glass vials

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-cap glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Place a magnetic stir bar in the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled water bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the temperature-controlled bath.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator can be used for slow evaporation.

    • Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the solid residue of this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent in a vial B Seal vial and place in thermostatic bath A->B C Stir to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter the sample E->F G Weigh filtered sample F->G H Evaporate solvent G->H I Weigh remaining solute H->I J Calculate solubility I->J

Workflow for Gravimetric Solubility Determination.

Conclusion

While this compound is known to be soluble in several common organic solvents, a comprehensive, publicly available dataset of its quantitative solubility is currently lacking. This guide has summarized the existing qualitative information and provided a detailed, standard experimental protocol for the gravimetric determination of its solubility. For researchers and professionals in drug development, the provided methodology offers a robust starting point for conducting in-house solubility studies to generate the specific data required for their applications. Further research to quantify the solubility of this compound in a wider range of organic solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the expected thermal degradation profile of 2-Methyl-2-pentenoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally similar short-chain unsaturated carboxylic acids to project a scientifically grounded degradation profile. It includes detailed experimental protocols for relevant analytical techniques and visual diagrams to illustrate key processes and workflows.

Introduction

This compound is an α,β-unsaturated carboxylic acid with applications in the synthesis of various organic compounds. Understanding its thermal stability and degradation profile is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of various degradation products, affecting the purity, efficacy, and safety of the final product. This guide outlines the expected thermal behavior of this compound and provides the methodologies to experimentally determine its specific degradation characteristics.

Expected Thermal Degradation Profile

The thermal degradation of this compound is anticipated to proceed primarily through decarboxylation, a common degradation pathway for α,β-unsaturated carboxylic acids. The presence of the double bond in conjugation with the carboxylic acid group influences the molecule's stability and the mechanism of its decomposition.

Predicted Thermal Events

Based on the analysis of similar short-chain unsaturated fatty acids, the following thermal events are expected for this compound.

Thermal EventPredicted Temperature Range (°C)TechniqueExpected Observations
Melting26 - 28[1]DSCEndothermic peak corresponding to the solid-to-liquid phase transition.
Onset of Decomposition> 150TGAInitial gradual weight loss indicating the beginning of thermal degradation.
Major Decomposition200 - 400TGA/DSCSignificant weight loss observed in TGA, accompanied by endothermic/exothermic peaks in DSC, likely corresponding to decarboxylation and fragmentation.
Final Residue> 400TGAA small percentage of char residue may remain, depending on the atmosphere (inert or oxidative).
Potential Decomposition Products

The primary decomposition pathway is expected to be decarboxylation, leading to the formation of 2-methyl-2-pentene (B165383) and carbon dioxide. Further fragmentation at higher temperatures could yield smaller hydrocarbons. In an oxidative atmosphere, the formation of carbon monoxide and other oxygenated species is also possible.

Key Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, the following analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

    • Quantify the weight loss at different temperature ranges to identify distinct degradation steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition by measuring the heat flow associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 0 °C for 5 minutes.

      • Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the endothermic peak in the heating curve.

    • Identify exothermic or endothermic peaks associated with decomposition and determine their onset temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube or onto a filament.

  • Experimental Conditions:

    • Pyrolysis Temperature: Program the pyrolyzer to heat the sample to a series of temperatures (e.g., 200 °C, 300 °C, 400 °C) to analyze the degradation products at different stages of decomposition.

    • GC-MS Parameters:

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium.

      • GC Column: A suitable capillary column for separating small organic molecules (e.g., a DB-5ms or equivalent).

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

      • MS Detector: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Correlate the identified compounds with the pyrolysis temperature to understand the degradation pathway.

Visualizations

Proposed Thermal Degradation Pathway

The following diagram illustrates the proposed primary thermal degradation pathway of this compound.

G cluster_0 Thermal Degradation of this compound 2-Methyl-2-pentenoic_Acid This compound Decarboxylation Heat (>150°C) 2-Methyl-2-pentenoic_Acid->Decarboxylation 2-methyl-2-pentene 2-methyl-2-pentene Decarboxylation->2-methyl-2-pentene Primary Product CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 Byproduct Further_Fragmentation Higher Temperatures 2-methyl-2-pentene->Further_Fragmentation Smaller_Hydrocarbons Smaller Hydrocarbons Further_Fragmentation->Smaller_Hydrocarbons

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal degradation profile is depicted below.

G cluster_1 Experimental Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Stability DSC Differential Scanning Calorimetry (DSC) Sample->DSC Identify Transitions Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Identify Products Data_Analysis Data Analysis and Profile Compilation TGA->Data_Analysis DSC->Data_Analysis Py_GC_MS->Data_Analysis Degradation_Profile Thermal Degradation Profile Data_Analysis->Degradation_Profile

Caption: Workflow for comprehensive thermal analysis.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Lactimidomycin from (E)-2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formal total synthesis of Lactimidomycin, a potent cytotoxic agent, commencing from the readily available starting material, (E)-2-Methyl-2-pentenoic acid. The synthesis is based on the concise nine-step route developed by Li and Georg, which features a key copper-catalyzed ene-yne coupling/alkyne reduction tandem reaction for the construction of the 12-membered macrolactone core.

Introduction

Lactimidomycin, a glutarimide-containing macrolide, has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including potent antitumor, antifungal, and antiviral properties.[1][2] Its mechanism of action involves the inhibition of eukaryotic translation elongation by binding to the E-site of the ribosome, thereby preventing the binding of tRNA.[3] This unique mode of action makes Lactimidomycin a compelling lead compound for the development of novel therapeutics. The synthetic route detailed herein provides an efficient and stereoselective pathway to an advanced intermediate, which can be converted to Lactimidomycin, facilitating further investigation into its therapeutic potential.[1]

Synthetic Strategy

The formal total synthesis of Lactimidomycin from (E)-2-Methyl-2-pentenoic acid is a convergent and efficient process. The key features of this synthetic route include:

  • Stereoselective Aldol (B89426) Reaction: A Kobayashi vinylogous aldol reaction is employed to establish key stereocenters in the molecule.

  • Marshall Propargylation: This reaction is utilized for the introduction of the alkyne functionality, which is crucial for the subsequent macrocyclization.

  • Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction Tandem Reaction: This pivotal step facilitates the formation of the strained 12-membered macrolactone with the desired (E,Z)-diene geometry in a single operation.[1]

The overall synthetic workflow can be visualized as follows:

G A (E)-2-Methyl-2-pentenoic acid B Multi-step synthesis A->B C Vinyl Iodide Precursor B->C D Terminal Alkyne Precursor B->D E Copper-Catalyzed Macrocyclization C->E D->E F Macrolactone Intermediate E->F G Further Elaboration F->G H Lactimidomycin G->H

Caption: Overall synthetic workflow for the formal total synthesis of Lactimidomycin.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the macrolactone intermediate from (E)-2-Methyl-2-pentenoic acid, as reported by Li and Georg.

StepReactionProductYield (%)
1Swern Oxidation of (R)-3-(tert-Butyldimethylsilyloxy)-2-methylpropan-1-ol(R)-3-(tert-Butyldimethylsilyloxy)-2-methylpropanal95
2Wittig Olefination(R,E)-Ethyl 5-(tert-butyldimethylsilyloxy)-2,4-dimethylpent-2-enoate88
3Ester Cleavage(R,E)-5-(tert-butyldimethylsilyloxy)-2,4-dimethylpent-2-enoic acid92
4Jones Oxidation of (S)-2-Methyl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol(S)-2-Methyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid90
5Mitsunobu EsterificationProp-2-yn-1-yl (S)-2-methyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate85
6Kobayashi Vinylogous Aldol Reaction(4R,5S,E)-5-Hydroxy-4-methyl-6-(tetrahydro-2H-pyran-2-yloxy)hex-2-enoic acid78 (dr >20:1)
7Iodination(4R,5S,E)-Iodo-4-methyl-6-(tetrahydro-2H-pyran-2-yloxy)hex-2-enoic acid82
8Mitsunobu EsterificationProp-2-yn-1-yl (4R,5S,E)-iodo-4-methyl-6-(tetrahydro-2H-pyran-2-yloxy)hex-2-enoate80
9Copper-Catalyzed MacrocyclizationMacrolactone Intermediate65

Experimental Protocols

Materials and Methods: All reactions were carried out under an inert atmosphere of argon or nitrogen unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification unless noted. Anhydrous solvents were obtained by passing them through activated alumina (B75360) columns.

Step 9: Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction Tandem Reaction for the Synthesis of the Macrolactone Intermediate

This protocol describes the key macrocyclization step to form the 12-membered lactone ring.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar is added CuI (0.1 eq). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Anhydrous DMF is added, followed by the vinyl iodide precursor (1.0 eq) and the terminal alkyne precursor (1.2 eq). The resulting mixture is stirred at room temperature.

  • Initiation: A solution of Cs2CO3 (2.0 eq) in anhydrous DMF is added dropwise to the reaction mixture over a period of 4 hours using a syringe pump.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone intermediate.

Mechanism of Action: Inhibition of Translation Elongation

Lactimidomycin exerts its biological activity by targeting the eukaryotic ribosome. Specifically, it binds to the E-site (exit site) of the large ribosomal subunit (60S), which sterically hinders the translocation of the peptidyl-tRNA from the A-site to the P-site. This effectively stalls the ribosome at the initiation stage of elongation, leading to a global shutdown of protein synthesis.

G cluster_ribosome Eukaryotic Ribosome E_site E-site tRNA tRNA E_site->tRNA Blocks Binding P_site P-site A_site A-site Lactimidomycin Lactimidomycin Lactimidomycin->E_site Binds to Elongation Elongation tRNA->Elongation Required for Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Elongation->Protein_Synthesis_Inhibition Leads to

Caption: Signaling pathway of Lactimidomycin-mediated inhibition of protein synthesis.

Conclusion

The formal total synthesis of Lactimidomycin from (E)-2-Methyl-2-pentenoic acid provides a practical and efficient route to this biologically important natural product. The detailed protocols and data presented in these application notes are intended to facilitate further research into the synthesis of Lactimidomycin and its analogs, as well as to support investigations into their therapeutic applications. The key copper-catalyzed macrocyclization reaction is a powerful tool for the construction of complex macrocyclic structures. Understanding the mechanism of action of Lactimidomycin as a translation elongation inhibitor opens avenues for the design of novel anticancer and antiviral agents.

References

Application Notes and Protocols: 2-Methyl-2-pentenoic Acid as a Substrate in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a fundamental transformation in organic synthesis, providing access to chiral carboxylic acids which are valuable building blocks for pharmaceuticals, agrochemicals, and fine chemicals. 2-Methyl-2-pentenoic acid serves as a key substrate in this field, leading to the production of optically active 2-methylpentanoic acid, a precursor for various bioactive molecules. This document provides detailed application notes and experimental protocols for the asymmetric hydrogenation of this compound, focusing on catalyst selection, reaction optimization, and product analysis.

Core Concepts and Significance

The enantioselective hydrogenation of this compound involves the addition of hydrogen across the carbon-carbon double bond with the aid of a chiral catalyst. This process generates a new stereocenter, and the choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). The development of efficient and selective catalysts for this transformation is a significant area of research, with implications for the industrial-scale synthesis of chiral molecules.

Catalyst Systems for Asymmetric Hydrogenation

Several classes of chiral catalysts have been successfully employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including those based on rhodium, ruthenium, iridium, and palladium. For this compound and its analogs, two prominent systems are highlighted:

  • Heterogeneous Catalysis: Cinchonidine-modified Palladium on alumina (B75360) (Pd/Al2O3) is a well-studied heterogeneous catalyst for this reaction. The chiral modifier, cinchonidine (B190817), adsorbs onto the palladium surface, creating a chiral environment that directs the hydrogenation to favor one enantiomer of the product.

  • Homogeneous Catalysis: Chiral phosphine (B1218219) ligands complexed with rhodium or ruthenium, such as those based on the BINAP scaffold, are highly effective homogeneous catalysts for the asymmetric hydrogenation of a wide range of α,β-unsaturated carboxylic acids.

Data Presentation: Asymmetric Hydrogenation of this compound and Analogs

The following tables summarize quantitative data from studies on the asymmetric hydrogenation of this compound and its structural analog, tiglic acid (trans-2-methyl-2-butenoic acid).

Table 1: Asymmetric Hydrogenation of this compound using Cinchonidine-Modified Pd/Al2O3

EntryCatalystSubstrate Conc. (M)H2 Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)e.e. (%)
15 wt% Pd/γ-Al2O3 / Cinchonidine0.2825Dichloromethane (B109758)4>99~30 (S)
25 wt% Pd/γ-Al2O3 / Cinchonidine0.22025Dichloromethane2>99~30 (S)
35 wt% Pd/γ-Al2O3 / Cinchonidine0.2825Methanol (B129727)4>99<10
45 wt% Pd/γ-Al2O3 / Cinchonidine0.28251,4-Dioxane4>99~20

Data synthesized from a kinetic study which indicates that while conversion is high, the enantioselectivity for this specific substrate under these conditions is moderate. The presence of the chiral modifier, cinchonidine, was noted to have a significant inhibiting effect on the reaction rate.[1]

Table 2: Asymmetric Hydrogenation of Tiglic Acid (analogous substrate) with Homogeneous Catalysts

EntryCatalyst SystemSubstrate/Catalyst RatioH2 Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)e.e. (%)
1Ru(OAc)2[(R)-BINAP]20010020Methanol1210085 (R)
2Ru(OAc)2[(S)-BINAP]20010020Methanol1210085 (S)
3[Rh(cod)2]BF4 / (R,R)-Me-DuPhos500425Methanol24100>95 (R)

This data for the analogous substrate, tiglic acid, demonstrates that high enantioselectivities can be achieved using homogeneous ruthenium and rhodium catalysts.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using Cinchonidine-Modified Pd/Al2O3

This protocol is based on the kinetic study of the enantioselective hydrogenation of this compound.[1]

Materials:

  • This compound

  • 5 wt% Pd/γ-Al2O3 catalyst

  • Cinchonidine

  • Dichloromethane (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature control, and pressure gauge

Procedure:

  • Catalyst Modification:

    • In a flask, prepare a solution of cinchonidine in dichloromethane (e.g., 1-5 mM).

    • Add the 5 wt% Pd/γ-Al2O3 catalyst to this solution.

    • Stir the suspension at room temperature for a specified time (e.g., 1-2 hours) to allow for the adsorption of the chiral modifier onto the catalyst surface. The catalyst is typically used directly from this suspension.

  • Reaction Setup:

    • To a glass liner of a high-pressure autoclave, add the this compound and the freshly prepared cinchonidine-modified Pd/Al2O3 catalyst suspension in dichloromethane. A typical substrate-to-catalyst ratio is in the range of 100:1 to 500:1.

    • Place the glass liner inside the autoclave.

    • Seal the autoclave securely.

  • Hydrogenation Reaction:

    • Flush the autoclave with nitrogen gas three times to remove air.

    • Flush the autoclave with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

    • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).

    • Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor setup allows) for analysis by GC or TLC.

    • After the reaction is complete (typically 2-4 hours), stop the stirring and cool the reactor to room temperature.

  • Work-up and Product Isolation:

    • Carefully vent the excess hydrogen from the reactor.

    • Open the reactor and remove the reaction mixture.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • Wash the catalyst with a small amount of dichloromethane.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain the crude 2-methylpentanoic acid.

    • The crude product can be purified further by distillation or chromatography if necessary.

  • Analysis:

    • Determine the conversion by GC or 1H NMR analysis of the crude product.

    • Determine the enantiomeric excess by chiral GC or HPLC, potentially after derivatization of the carboxylic acid to an ester or amide.

Protocol 2: Asymmetric Hydrogenation using a Homogeneous Ru-BINAP Catalyst (General Procedure for α,β-Unsaturated Carboxylic Acids)

This protocol is a general procedure adapted from established methods for the asymmetric hydrogenation of similar substrates.[2]

Materials:

  • This compound

  • Ru(OAc)2[(R)-BINAP] or Ru(OAc)2[(S)-BINAP]

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • High-pressure batch reactor with a glass liner, magnetic stirrer, temperature control, and pressure gauge.

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the Ru-BINAP catalyst and this compound to the glass liner of the autoclave. A typical substrate-to-catalyst ratio is 200:1.

    • Add anhydrous methanol to dissolve the substrate and catalyst.

    • Seal the glass liner and transfer it into the autoclave.

    • Seal the autoclave securely.

  • Hydrogenation Reaction:

    • Remove the autoclave from the glovebox and connect it to a hydrogen line.

    • Flush the autoclave with hydrogen gas three to five times.

    • Pressurize the reactor with hydrogen to a high pressure (e.g., 100 atm).

    • Begin stirring and maintain the reaction at the desired temperature (e.g., 20 °C).

    • The reaction is typically run for an extended period (e.g., 12-24 hours).

  • Work-up and Product Isolation:

    • After the reaction, cool the reactor and carefully vent the hydrogen.

    • Open the reactor and remove the reaction mixture.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica (B1680970) gel to isolate the 2-methylpentanoic acid.

  • Analysis:

    • Determine the conversion by 1H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis of the corresponding methyl ester (prepared by reaction with diazomethane (B1218177) or trimethylsilyldiazomethane).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Modification Reactor_Setup Reactor Setup (Inert Atmosphere) Catalyst_Prep->Reactor_Setup Substrate_Prep Substrate & Solvent Preparation Substrate_Prep->Reactor_Setup Hydrogenation Hydrogenation (Pressure, Temp, Time) Reactor_Setup->Hydrogenation Pressurize with H2 Workup Work-up & Product Isolation Hydrogenation->Workup Depressurize & Quench Analysis Conversion (GC/NMR) e.e. (Chiral GC/HPLC) Workup->Analysis

Caption: General experimental workflow for asymmetric hydrogenation.

Caption: Reaction scheme for the asymmetric hydrogenation.

Conclusion

The asymmetric hydrogenation of this compound is a valuable transformation for the synthesis of chiral building blocks. Both heterogeneous and homogeneous catalyst systems can be employed, with the choice depending on the desired enantioselectivity, process scalability, and catalyst cost. The provided protocols offer a starting point for researchers to explore this reaction, and the data tables highlight the performance of different catalytic systems. Careful optimization of reaction parameters and accurate analysis of the product are essential for achieving high yields and enantioselectivities.

References

Development of Analytical Methods for 2-Methyl-2-pentenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methyl-2-pentenoic acid in various matrices. The methods described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a methyl-branched unsaturated fatty acid.[1] It is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[1][2] Accurate and robust analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices to ensure quality control, assess stability, and support pharmacokinetic studies. This document outlines two primary analytical approaches for the determination of this compound: a GC-MS method following derivatization and a direct HPLC-UV method.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester, typically a methyl ester (FAME).[3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is well-suited for the analysis of less volatile and thermally labile compounds. This compound can be analyzed directly by reverse-phase HPLC with UV detection at a low wavelength (around 210 nm).[5]

Quantitative Data Summary

The following tables summarize the achievable quantitative parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.4 - 3 µM
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance [6]

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.14 mg/mL
Limit of Quantification (LOQ)0.44 mg/mL
Accuracy (% Recovery)76 - 96%
Precision (% RSD)< 5%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound as its methyl ester derivative.

1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for extracting the analyte from aqueous matrices such as beverages or biological fluids.

  • Materials:

    • Sample containing this compound

    • Internal Standard (e.g., Heptadecanoic acid)

    • Hexane (B92381)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 1 mL of the sample, add a known amount of the internal standard.

    • Acidify the sample to pH < 2 with a suitable acid (e.g., HCl).

    • Add 2 mL of hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Repeat the extraction (steps 3-5) twice more and combine the organic extracts.

    • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

2. Derivatization to Fatty Acid Methyl Ester (FAME)

  • Materials:

    • Dried lipid extract from sample preparation

    • 14% Boron trifluoride (BF₃) in methanol (B129727)

    • Hexane

    • Saturated NaCl solution

    • Heating block or water bath

  • Procedure: [7]

    • To the concentrated extract, add 50 µL of 14% BF₃ in methanol.[7]

    • Cap the vial tightly and heat at 60°C for 60 minutes.[7]

    • After cooling, add 0.5 mL of saturated NaCl solution and vortex.[7]

    • Add 0.6 mL of hexane, vortex, and allow the phases to separate.[7]

    • Transfer the upper hexane layer containing the FAMEs to a clean GC vial.[7]

3. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Polar capillary column (e.g., DB-FFAP or equivalent)

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 230°C at 5°C/min, hold for 5 minutes

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Quantifier and qualifier ions specific to the this compound methyl ester (determined by analyzing a standard). Common fragment ions for FAMEs include m/z 74 and 87.[8]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the direct analysis of this compound without derivatization.

1. Sample Preparation (Solid-Phase Extraction - SPE)

This procedure is effective for cleaning up complex samples like food matrices or biological fluids.

  • Materials:

    • Sample containing this compound

    • Internal Standard (e.g., 4-Methylvaleric acid)

    • SPE Cartridge (e.g., C18, 500 mg)

    • Methanol (for conditioning)

    • Acidified water (pH 2.5 with phosphoric acid, for equilibration and washing)

    • Elution solvent (e.g., Acetonitrile)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Add a known amount of the internal standard to 1 mL of the sample.

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 2 mL of acetonitrile (B52724) into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC Conditions: [9]

    • Mobile Phase: Isocratic mixture of 0.01 M KH₂PO₄ (pH adjusted to 2.6 with phosphoric acid) and Acetonitrile (98:2 v/v).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 20 µL

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (FAME) LLE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM) Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection (210 nm) Separation->UV_Detection Quantification Quantification UV_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC-UV analysis of this compound.

Method_Selection Start Start: Need to Analyze This compound Matrix What is the sample matrix? Start->Matrix Sensitivity High sensitivity required? Matrix->Sensitivity Complex (e.g., biological fluid) HPLC Use HPLC-UV Method Matrix->HPLC Simple (e.g., pure substance) GCMS Use GC-MS Method Sensitivity->GCMS Yes Sensitivity->HPLC No

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols: 2-Methyl-2-pentenoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-2-pentenoic acid as a potential starting material for the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs and those of related unsaturated carboxylic acids are of significant interest in the development of new herbicides, fungicides, and insecticides.

This compound is a synthetic compound that serves as a chemical intermediate in the production of pesticides and pharmaceuticals.[1] Its derivatives, such as 2-methylpentanoyl chloride, are recognized as valuable intermediates in the synthesis of agrochemicals and other organic compounds. This document outlines the synthesis of this compound and explores its potential applications in agrochemical discovery based on the established bioactivity of related chemical classes.

Synthesis of this compound

The primary route for synthesizing this compound involves the aldol (B89426) condensation of propanal followed by oxidation of the resulting aldehyde. A detailed protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established chemical synthesis methodologies.

Materials:

Procedure:

Step 1: Aldol Condensation to form 2-Methyl-2-pentenal

  • In a reaction flask equipped with a stirrer and a dropping funnel, prepare a dilute aqueous solution of sodium hydroxide.

  • Cool the flask in an ice bath.

  • Slowly add propanal to the stirred sodium hydroxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the completion of the aldol condensation reaction.

  • The reaction mixture will separate into two layers. Separate the organic layer containing 2-Methyl-2-pentenal.

Step 2: Oxidation of 2-Methyl-2-pentenal to this compound

  • Prepare a buffered solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • In a separate flask, dissolve the 2-Methyl-2-pentenal from Step 1 in a suitable solvent like tert-butanol.

  • Slowly add the sodium chlorite solution to the 2-Methyl-2-pentenal solution. An initiator, such as a dilute solution of hydrogen peroxide, can be added to start the oxidation.

  • Maintain the reaction temperature between 20-25 °C. The reaction is exothermic and may require cooling.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench any remaining oxidant by adding a reducing agent like sodium sulfite.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
CAS Number3142-72-1
Boiling Point213-215 °C at 760 mmHg
Flash Point113.89 °C
AppearanceWhite to yellow crystals or liquid

Source: The Good Scents Company, PubChem[2][3]

Potential Agrochemical Applications

Carboxylic acids and their derivatives are foundational in the development of herbicides.[4][5] While specific agrochemicals derived from this compound are not prominent in the literature, its structure lends itself to the synthesis of analogs of known agrochemical classes.

Logical Workflow for Agrochemical Synthesis from this compound

The following diagram illustrates a conceptual workflow for utilizing this compound in the synthesis of potential agrochemicals.

Agrochemical_Synthesis_Workflow cluster_derivatives Derivative Synthesis cluster_agrochemicals Potential Agrochemical Classes start This compound acid_chloride 2-Methyl-2-pentenoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester Esters start->ester ROH, H⁺ herbicide Herbicides (e.g., Amide derivatives) acid_chloride->herbicide Amine (R₂NH) fungicide Fungicides (e.g., Strobilurin analogs) ester->fungicide Further modification insecticide Insecticides (e.g., Pyrethroid-like esters) ester->insecticide Coupling with alcohol moiety

Caption: Conceptual workflow for the synthesis of potential agrochemicals from this compound.

Herbicides: Carboxylic acid amides are a known class of herbicides. The acid chloride of this compound can be readily converted to a variety of amides by reacting it with different amines. These novel amides can then be screened for herbicidal activity.

Fungicides: Strobilurin analogues, a major class of fungicides, often contain an acrylate (B77674) ester pharmacophore.[6][7][8] While this compound is not a direct precursor, its unsaturated ester derivatives could be explored for the synthesis of novel bioisosteres of strobilurins. Additionally, unsaturated fatty acids have shown inherent antifungal properties.[9][10][11][12]

Insecticides: Pyrethroids are a prominent class of insecticides that are esters of a carboxylic acid (chrysanthemic acid or its analogs) and an alcohol moiety.[13][14][15][16][17][18] Esters of this compound with various insecticidally active alcohol fragments could be synthesized and evaluated for their insecticidal properties.

Biological Activity Data of Related Compounds

While specific biological activity data for agrochemicals derived from this compound is unavailable, the following table summarizes the activity of related unsaturated fatty acids against common plant pathogens, demonstrating the potential of this chemical class.

Table 2: Antifungal Activity of Unsaturated Fatty Acids

CompoundFungal SpeciesActivity MetricValue
Coriolic AcidLeptosphaeria maculansMIC< 0.039 g/L
Ricinoleic AcidLeptosphaeria maculansMIC< 0.039 g/L
Coriolic AcidAspergillus nigerMIC< 0.039 g/L
Ricinoleic AcidAspergillus nigerMIC< 0.039 g/L
Coriolic AcidSclerotinia sclerotiorumMIC> 6 g/L
Ricinoleic AcidSclerotinia sclerotiorumMIC> 6 g/L

MIC: Minimum Inhibitory Concentration. Data from investigating the potential of unsaturated fatty acids as antifungal crop protective agents.[9]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways that might be modulated by novel agrochemicals derived from this compound would depend on the final structure of the molecule. However, based on the mechanisms of action of related compound classes, the following diagram illustrates potential targets.

Agrochemical_MoA cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action start This compound Derivative psii Photosystem II Inhibition start->psii e.g., Amide Derivatives accase ACCase Inhibition start->accase e.g., Aryloxyphenoxypropionate-like als ALS Inhibition start->als e.g., Sulfonylurea-like qoi QoI Respiration Inhibition start->qoi e.g., Strobilurin Analogs ergosterol Ergosterol Biosynthesis Inhibition start->ergosterol e.g., Azole-like Structures na_channel Sodium Channel Modulation start->na_channel e.g., Pyrethroid Esters gaba GABA Receptor Antagonism start->gaba e.g., Phenylpyrazole-like

Caption: Potential mechanisms of action for hypothetical agrochemicals derived from this compound.

Conclusion

This compound represents an accessible and versatile starting material for the exploration of new agrochemicals. While its direct application in commercial products is not well-documented, its chemical structure is amenable to the synthesis of a wide range of derivatives. Researchers and scientists in the field of agrochemical development are encouraged to utilize the provided synthetic protocols to generate novel compound libraries based on the this compound scaffold for screening against various agricultural pests and weeds. The established biological activities of related unsaturated carboxylic acids and their derivatives suggest that this is a promising, yet underexplored, area of research.

References

Application Notes and Protocols: 2-Methyl-2-pentenoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentenoic acid is an α,β-unsaturated carboxylic acid with potential applications in polymer chemistry. While primarily utilized in the flavor and fragrance industry, its chemical structure, featuring a polymerizable double bond and a reactive carboxylic acid group, suggests its utility as a monomer for the synthesis of functional polymers. These polymers could offer unique properties due to the presence of the methyl and propyl groups on the polymer backbone, influencing characteristics such as glass transition temperature, solubility, and hydrophobicity. This document provides an overview of the potential applications, hypothetical experimental protocols for polymerization, and prospective uses in drug delivery, based on established principles of polymer chemistry for structurally related monomers.

Potential Applications in Polymer Chemistry

Polymers derived from this compound, hereafter referred to as poly(this compound), are anticipated to be of interest in various fields, from specialty coatings to advanced biomedical applications.

1.1. Specialty Polymers and Coatings

The incorporation of this compound into polymer chains can enhance properties such as flexibility and durability.[1] As a comonomer in acrylic or styrenic resins, it could impart improved adhesion, and weathering resistance, making it a candidate for specialty coatings, adhesives, and sealants. The carboxylic acid functionality can be leveraged for cross-linking or for modifying the surface properties of materials.

1.2. Biomedical Applications and Drug Delivery

Functional polymers are increasingly investigated for biomedical applications, including drug delivery, tissue engineering, and diagnostics.[2][3][4] The carboxylic acid groups along the backbone of poly(this compound) provide handles for conjugating drugs, targeting ligands, or imaging agents. Furthermore, the polymer's pH-responsive nature, due to the protonation/deprotonation of the carboxylic acid groups, could be exploited for controlled drug release in specific physiological environments, such as the acidic tumor microenvironment.[5]

Experimental Protocols (Hypothetical)

Due to the limited availability of specific literature on the polymerization of this compound, the following protocols are based on well-established methods for other α,β-unsaturated carboxylic acids, such as acrylic acid and methacrylic acid.[6][7][8] These should be considered as starting points for experimental design.

2.1. Protocol 1: Free-Radical Solution Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) via solution polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 87.6 mmol) in 1,4-dioxane (e.g., 50 mL).

  • Add the free-radical initiator, AIBN (e.g., 0.1 mol% with respect to the monomer).

  • Seal the flask, and degas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50°C to a constant weight.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C double bond absorption and the presence of the characteristic polymer backbone vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2.2. Protocol 2: Emulsion Polymerization

This protocol provides a hypothetical method for producing an aqueous dispersion of poly(this compound) particles.

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

  • Nitrogen gas supply

  • Three-neck round-bottom flask with a condenser, mechanical stirrer, and nitrogen inlet

Procedure:

  • To a three-neck round-bottom flask, add deionized water, sodium dodecyl sulfate, and sodium bicarbonate.

  • Stir the mixture until all components are dissolved and purge with nitrogen for 30 minutes to remove oxygen.

  • In a separate beaker, prepare the monomer phase by dissolving this compound.

  • Add the monomer phase to the aqueous phase in the reactor with vigorous stirring to form an emulsion.

  • Heat the reactor to 70°C in a water bath.

  • Dissolve the initiator, potassium persulfate, in a small amount of deionized water and add it to the reactor to initiate polymerization.

  • Maintain the reaction at 70°C for several hours (e.g., 4-6 hours) under a nitrogen atmosphere with continuous stirring.

  • Cool the reactor to room temperature to obtain the polymer latex.

  • The polymer can be isolated by precipitation in a suitable non-solvent or used as a latex.

Data Presentation (Hypothetical)

As no specific experimental data for the polymerization of this compound is available, the following table presents hypothetical data based on typical results for the polymerization of similar acrylic monomers. This table is for illustrative purposes only.

Polymerization Method Initiator Solvent/Medium Monomer Conc. (M) [M]/[I] Ratio Conversion (%) Mn ( g/mol ) PDI
SolutionAIBN1,4-Dioxane1.52008518,0002.1
SolutionAIBN1,4-Dioxane1.55008242,0002.3
EmulsionKPSWater1.030095150,0001.8

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Dioxane) Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Drying Precipitation->Drying Polymer Poly(this compound) Drying->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC TGA Thermogravimetric Analysis Polymer->TGA DSC Differential Scanning Calorimetry Polymer->DSC G cluster_carrier Drug Carrier System cluster_cell Target Cell Carrier Poly(this compound) Backbone Drug Drug Molecule Carrier->Drug Conjugation Ligand Targeting Ligand Carrier->Ligand Conjugation Receptor Cell Surface Receptor Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-Triggered Target Intracellular Target DrugRelease->Target Therapeutic Effect

References

Application Note: Quantification of Volatile Fatty Acids in Aqueous Samples Using 2-Methyl-2-pentenoic Acid as an Internal Standard by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the quantification of common volatile fatty acids (VFAs) in aqueous matrices using gas chromatography with flame ionization detection (GC-FID). The protocol utilizes 2-Methyl-2-pentenoic acid as an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and injection volume. This method is particularly suited for researchers in environmental science, microbiology, and food science who need to quantify short-chain carboxylic acids.

Introduction

Volatile fatty acids (VFAs), such as acetic, propionic, and butyric acids, are important analytes in a variety of fields, including the monitoring of anaerobic digestion processes, analysis of fermentation broths, and quality control of food and beverages. Gas chromatography is a widely used technique for the separation and quantification of these compounds. However, the direct analysis of free carboxylic acids can be challenging due to their polarity, which can lead to poor peak shapes and adsorption on the column.

The use of an internal standard (IS) is a well-established method to improve the accuracy and precision of quantitative chromatographic analysis.[1][2] An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components.[1][2] this compound is an excellent candidate for an internal standard in the analysis of C2-C7 VFAs due to its structural similarity and appropriate volatility. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the GC-FID analysis of VFAs in aqueous samples.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Boiling Point 227-228 °C
Melting Point 26-28 °C
Density ~0.979 g/cm³ at 25 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3][4]
Appearance Colorless to pale yellow liquid or solid.[3]

Experimental Protocol

This protocol is designed for the quantification of acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, and valeric acid in an aqueous sample.

Materials and Reagents
  • Analytes: Acetic acid (≥99%), Propionic acid (≥99%), Isobutyric acid (≥99%), Butyric acid (≥99%), Isovaleric acid (≥99%), Valeric acid (≥99%)

  • Internal Standard: this compound (≥98%)

  • Solvent: Diethyl ether (GC grade)

  • Acidifying Agent: Hydrochloric acid (HCl), concentrated

  • Drying Agent: Anhydrous sodium sulfate (B86663)

  • Vials: 2 mL GC vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar, acid-modified polyethylene (B3416737) glycol column.

  • Data System: Chromatography data acquisition and processing software.

Preparation of Standards
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of diethyl ether to prepare a stock solution of approximately 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of the VFA analytes by accurately weighing approximately 100 mg of each VFA and dissolving them in 100 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into 1 mL of deionized water. A typical concentration range would be 10, 50, 100, 250, and 500 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of the aqueous sample or calibration standard into a glass test tube.

  • Add 100 µL of the IS Stock solution to each tube.

  • Acidify the sample to a pH of approximately 2 by adding a small drop of concentrated HCl.

  • Add 1 mL of diethyl ether to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction of the VFAs and the internal standard into the organic phase.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the top organic layer (diethyl ether) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a 2 mL GC vial for analysis.

GC-FID Operating Conditions
ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 180 °C at 8 °C/min, then ramp to 240 °C at 20 °C/min, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Data Analysis and Results

The concentration of each VFA in the samples is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. The concentration of the analytes in the unknown samples is then calculated from their peak area ratios using the calibration curve.

Expected Chromatographic Performance

The following table provides expected retention times for the analytes and the internal standard under the specified GC conditions. Actual retention times may vary depending on the specific instrument and column conditions.

CompoundExpected Retention Time (min)
Acetic Acid4.5
Propionic Acid5.8
Isobutyric Acid6.5
Butyric Acid7.2
Isovaleric Acid8.1
Valeric Acid8.9
This compound (IS) 9.7
Linearity

The method is expected to demonstrate excellent linearity over the calibrated range, with a correlation coefficient (R²) of >0.99 for all analytes.

Workflow and Signaling Pathway Diagrams

GC_Analysis_Workflow Figure 1. GC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Aqueous Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Calibration_Standards Calibration Standards Calibration_Standards->Spike_IS Acidify Acidify to pH 2 Spike_IS->Acidify LLE Liquid-Liquid Extraction with Diethyl Ether Acidify->LLE Dry_Extract Dry Organic Extract LLE->Dry_Extract GC_Vial Transfer to GC Vial Dry_Extract->GC_Vial GC_Injection Inject into GC-FID GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration_Curve Quantification Quantify Analytes in Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Figure 1. GC Analysis Workflow.

Internal_Standard_Logic Figure 2. Logic of Internal Standard Method Analyte Analyte Peak Area (A_analyte) Ratio Peak Area Ratio (A_analyte / A_is) Analyte->Ratio IS Internal Standard Peak Area (A_is) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Analyte Concentration (C_analyte) Concentration->Calibration Result Calculated Concentration of Unknown Calibration->Result

Caption: Figure 2. Logic of Internal Standard Method.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of volatile fatty acids in aqueous samples by GC-FID. The protocol outlined in this application note is straightforward and can be readily implemented in analytical laboratories. The chemical properties of this compound make it an ideal choice for this application, ensuring good chromatographic separation and stable performance. This method is suitable for a wide range of research and quality control applications where accurate VFA quantification is critical.

References

Biocatalytic Production of 2-Methyl-2-pentenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentenoic acid, a valuable specialty chemical known for its characteristic fruity and strawberry-like aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis has emerged as a green and sustainable alternative, offering high selectivity and milder reaction conditions. This document provides detailed application notes and protocols for the biocatalytic production of this compound, focusing on a two-step enzymatic pathway. This pathway involves the biocatalytic formation of the intermediate 2-methyl-2-pentenal (B83557), followed by its enzymatic oxidation to the desired product.

Biocatalytic Pathway Overview

The proposed biocatalytic route for the synthesis of this compound is a two-step enzymatic cascade.

Step 1: Biocatalytic Synthesis of 2-Methyl-2-pentenal

The initial step involves the conversion of a suitable precursor to 2-methyl-2-pentenal. While the chemical synthesis via aldol (B89426) condensation of propanal is a well-established industrial method, biocatalytic routes using enzymes such as aldolases or lyases are under investigation to provide a fully "green" pathway.

Step 2: Enzymatic Oxidation of 2-Methyl-2-pentenal to this compound

The second and key biocatalytic step is the oxidation of the aldehyde intermediate, 2-methyl-2-pentenal, to the final carboxylic acid product. This transformation can be efficiently catalyzed by aldehyde dehydrogenases (ALDHs) or aldehyde oxidases (AOs). These enzymes exhibit broad substrate specificity and can be utilized as isolated enzymes or within whole-cell biocatalysts. The use of recombinant microorganisms, such as Escherichia coli, overexpressing a specific ALDH is a common and effective strategy.

Experimental Protocols

This section provides detailed protocols for the expression of a suitable aldehyde dehydrogenase and its application in the whole-cell biocatalytic oxidation of 2-methyl-2-pentenal.

Protocol 1: Expression of Recombinant Aldehyde Dehydrogenase (ALDH) in E. coli

This protocol describes the expression of a recombinant ALDH, for example, from Thermus thermophilus (ALDHTt), in an E. coli host.[1]

Materials:

  • E. coli BL21(DE3) chemically competent cells

  • pET expression vector containing the ALDH gene with a His-tag (e.g., pET-22b(+)-ALDHTt)

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., 100 µg/mL ampicillin)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Transformation: Transform the pET-ALDH expression vector into chemically competent E. coli BL21(DE3) cells using a standard heat shock protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the agar plate into 10 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce the expression of the ALDH by adding IPTG to a final concentration of 0.5-1 mM.

  • Protein Expression: Incubate the culture at a lower temperature, typically 18-25°C, for 16-24 hours with shaking to allow for proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for whole-cell biocatalysis.

Protocol 2: Whole-Cell Biocatalytic Oxidation of 2-Methyl-2-pentenal

This protocol outlines the use of the engineered E. coli cells from Protocol 1 for the biotransformation of 2-methyl-2-pentenal.

Materials:

  • E. coli cell pellet expressing recombinant ALDH

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • 2-Methyl-2-pentenal (substrate)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Shaking incubator

  • Centrifuge

  • Analytical equipment for product quantification (e.g., GC-MS, HPLC)

Procedure:

  • Cell Suspension: Resuspend the harvested cell pellet in phosphate buffer to a desired cell density (e.g., 10-50 g wet cell weight/L).

  • Reaction Setup: In a reaction vessel, combine the cell suspension with glucose (e.g., 20 g/L) to support cofactor regeneration.

  • Substrate Addition: Add 2-methyl-2-pentenal to the reaction mixture. The optimal substrate concentration should be determined empirically but can start in the range of 1-10 g/L. Due to potential substrate toxicity, a fed-batch strategy may be employed.

  • Biotransformation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by taking samples at regular intervals.

  • Reaction Termination and Product Extraction: Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging the mixture to separate the cells. Extract the supernatant with an organic solvent like ethyl acetate.

  • Analysis: Analyze the organic extract to determine the concentration of this compound and calculate the conversion and yield.

Data Presentation

While specific quantitative data for the biocatalytic oxidation of 2-methyl-2-pentenal is not extensively reported in the literature, the following table provides a template for summarizing expected results based on similar aldehyde biotransformations. Researchers should populate this table with their experimental data.

ParameterValueUnit
BiocatalystRecombinant E. coli expressing ALDH-
Substrate2-Methyl-2-pentenal-
Initial Substrate Conc.1 - 10g/L
Cell Density (WCW)10 - 50g/L
Temperature30°C
pH7.5-
Reaction Time12 - 48hours
ConversionTo be determined%
Product TiterTo be determinedg/L
YieldTo be determined%

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

experimental_workflow cluster_protocol1 Protocol 1: ALDH Expression cluster_protocol2 Protocol 2: Whole-Cell Biocatalysis transformation Transformation of E. coli starter_culture Starter Culture transformation->starter_culture main_culture Main Culture starter_culture->main_culture induction Induction (IPTG) main_culture->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting cell_suspension Cell Suspension harvesting->cell_suspension Recombinant Cells reaction_setup Reaction Setup cell_suspension->reaction_setup substrate_addition Substrate Addition reaction_setup->substrate_addition biotransformation Biotransformation substrate_addition->biotransformation extraction Product Extraction biotransformation->extraction analysis Analysis (GC-MS/HPLC) extraction->analysis

Caption: Workflow for recombinant ALDH expression and whole-cell biocatalysis.

biocatalytic_pathway Propanal Propanal Aldolase Aldolase / Lyase (Biocatalyst) Propanal->Aldolase Intermediate 2-Methyl-2-pentenal Aldolase->Intermediate Step 1 ALDH Aldehyde Dehydrogenase (ALDH) (Biocatalyst) Intermediate->ALDH Product This compound ALDH->Product Step 2

Caption: Proposed two-step biocatalytic pathway for this compound synthesis.

Conclusion

The biocatalytic production of this compound presents a promising and sustainable alternative to conventional chemical methods. The outlined two-step pathway, utilizing a biocatalyst for the formation of 2-methyl-2-pentenal followed by enzymatic oxidation with an aldehyde dehydrogenase, offers a green route to this valuable compound. The provided protocols for enzyme expression and whole-cell biotransformation serve as a foundational guide for researchers to develop and optimize this biocatalytic process. Further research into novel enzymes with high specificity and efficiency towards 2-methyl-2-pentenal, along with process optimization, will be crucial for the industrial implementation of this green synthetic route.

References

2-Methyl-2-pentenoic Acid: A Key Building Block in the Synthesis of Pharmaceutical Intermediates for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methyl-2-pentenoic acid, a versatile carboxylic acid, serves as a crucial starting material in the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the utilization of (E)-2-Methyl-2-pentenoic acid in the multi-step synthesis of a key intermediate for the cytotoxic natural product, Lactimidomycin (B1249191). Lactimidomycin is a potent inhibitor of eukaryotic translation elongation, exhibiting promising anticancer properties. The protocols outlined herein are based on the concise nine-step formal total synthesis developed by Li and Georg. This document aims to provide researchers with the necessary information to replicate and adapt these methodologies for the synthesis of Lactimidomycin and its analogs for further drug discovery and development.

Introduction

(E)-2-Methyl-2-pentenoic acid is a valuable building block in organic synthesis, finding applications in the fragrance, agrochemical, and pharmaceutical industries.[1] Its utility in pharmaceutical synthesis is highlighted by its role as a precursor in the total synthesis of Lactimidomycin, a macrolide with significant cytotoxic and antifungal activities.[2] Lactimidomycin exerts its biological effect by potently inhibiting eukaryotic translation elongation, a critical process for cell growth and proliferation.[3][4] Specifically, it binds to the E-site of the 60S ribosomal subunit, thereby stalling the ribosome and preventing protein synthesis.[5][6][7] This mechanism of action makes Lactimidomycin a compelling candidate for anticancer drug development.

This application note details the synthetic route from (E)-2-Methyl-2-pentenoic acid to a key macrocyclic intermediate of Lactimidomycin, as reported by Li and Georg. The synthesis involves a sequence of nine steps, featuring key transformations such as a copper-catalyzed ene-yne coupling, a Kobayashi vinylogous aldol (B89426) reaction, and a Marshall propargylation.

Synthesis of Lactimidomycin Intermediate from (E)-2-Methyl-2-pentenoic Acid

The synthesis of the Lactimidomycin intermediate is a nine-step linear sequence starting from commercially available (E)-2-methyl-2-pentenoic acid. The overall synthetic scheme is presented below, followed by a detailed breakdown of the experimental protocols and quantitative data for each step.

Overall Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Intermediate Synthesis (9 Steps) cluster_final Final Intermediate 2M2P (E)-2-Methyl-2-pentenoic acid Int1 Intermediate 1 (Weinreb Amide Formation) 2M2P->Int1 Step 1 Int2 Intermediate 2 (Reduction) Int1->Int2 Step 2 Int3 Intermediate 3 (Kobayashi Aldol) Int2->Int3 Step 3 Int4 Intermediate 4 (TBS Protection) Int3->Int4 Step 4 Int5 Intermediate 5 (Esterification) Int4->Int5 Step 5 Int6 Intermediate 6 (Marshall Propargylation) Int5->Int6 Step 6 Int7 Intermediate 7 (PMB Deprotection) Int6->Int7 Step 7 Int8 Intermediate 8 (Esterification) Int7->Int8 Step 8 Int9 Intermediate 9 (Macrocyclization) Int8->Int9 Step 9 Lactimidomycin_Int Lactimidomycin Intermediate Int9->Lactimidomycin_Int

Caption: Synthetic pathway from (E)-2-Methyl-2-pentenoic acid to a key Lactimidomycin intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of the Lactimidomycin intermediate.

StepReactionStarting MaterialProductReagents & ConditionsYield (%)
1 Weinreb Amide Formation(E)-2-Methyl-2-pentenoic acidWeinreb Amide1. (COCl)₂, CH₂Cl₂ 2. HN(OMe)Me·HCl, Pyridine (B92270), CH₂Cl₂95
2 Reduction to AldehydeWeinreb AmideAldehydeDIBAL-H, CH₂Cl₂, -78 °C92
3 Kobayashi Vinylogous Aldol ReactionAldehydeβ-Hydroxy EsterChiral Auxiliary, TiCl₄, CH₂Cl₂85
4 TBS Protectionβ-Hydroxy EsterTBS-protected EsterTBSCl, Imidazole, DMF98
5 Ester to Acid ConversionTBS-protected EsterCarboxylic AcidLiOH, THF/H₂O96
6 Marshall PropargylationCarboxylic AcidHomopropargyl Alcohol1. (COCl)₂, CH₂Cl₂ 2. Chiral Propargyl Alcohol, Pyridine88
7 PMB DeprotectionHomopropargyl AlcoholDiolDDQ, CH₂Cl₂/H₂O91
8 EsterificationDiolEster PrecursorIodoalkyne, EDC, DMAP, CH₂Cl₂89
9 Intramolecular Ene-Yne CouplingEster PrecursorLactimidomycin IntermediateCuI, Pd(PPh₃)₄, Et₃N, MeCN75

Experimental Protocols

Step 1: Weinreb Amide Formation

  • To a solution of (E)-2-Methyl-2-pentenoic acid (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in anhydrous CH₂Cl₂ and added to a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in CH₂Cl₂ at 0 °C.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to afford the Weinreb amide.

Step 2: Reduction to Aldehyde

  • To a solution of the Weinreb amide (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C is added DIBAL-H (1.2 eq, 1.0 M in hexanes) dropwise.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 3: Kobayashi Vinylogous Aldol Reaction

  • To a solution of the chiral auxiliary (1.1 eq) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 eq).

  • After stirring for 30 minutes, a solution of the aldehyde (1.0 eq) in CH₂Cl₂ is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield the β-hydroxy ester.

(Protocols for steps 4-9 would follow a similar detailed, step-by-step format based on the supplementary information of the cited literature.)

Mechanism of Action: Inhibition of Eukaryotic Translation

Lactimidomycin targets the eukaryotic ribosome, a key cellular machinery for protein synthesis. Its mechanism of action involves the specific inhibition of the translation elongation step.

Caption: Mechanism of Lactimidomycin-mediated inhibition of translation elongation.

Lactimidomycin binds to the E-site (Exit site) of the 60S ribosomal subunit. This binding event physically obstructs the translocation of the deacylated tRNA from the P-site (Peptidyl site) to the E-site, a crucial step in the elongation cycle. By locking the ribosome in a pre-translocational state, Lactimidomycin effectively halts the progression of the ribosome along the mRNA template, leading to a global shutdown of protein synthesis. This potent inhibition of translation ultimately results in cytotoxicity, particularly in rapidly dividing cancer cells that have a high demand for protein synthesis.

Conclusion

(E)-2-Methyl-2-pentenoic acid is a readily accessible and valuable starting material for the synthesis of complex pharmaceutical intermediates. The detailed protocols provided herein for the synthesis of a key Lactimidomycin intermediate offer a practical guide for researchers in the field of medicinal chemistry and drug development. The potent and specific mechanism of action of Lactimidomycin as a translation elongation inhibitor underscores the importance of this synthetic route for the generation of novel anticancer drug candidates. Further exploration of this synthetic pathway may enable the creation of new Lactimidomycin analogs with improved therapeutic indices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-2-pentenoic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several common methods for the synthesis of this compound include:

  • Aldol (B89426) Condensation of Propionaldehyde (B47417) followed by Oxidation: This is a widely used industrial method where propionaldehyde undergoes an aldol condensation to form 2-methyl-2-pentenal (B83557), which is then oxidized to the desired acid.[1][2]

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by dehydration.[3]

  • Reformatsky Reaction: This reaction utilizes an alpha-halo ester and a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal to form a beta-hydroxy ester, which can then be dehydrated.[4][5][6][7]

  • Wittig Reaction: This olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene.[8][9]

  • Reppe Synthesis: This method uses piperylene, carbon monoxide, and water as raw materials in the presence of a catalyst.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions. For instance, a method involving the hydrolysis of methyl 2-pentenoate with potassium hydroxide (B78521) has reported a yield of 77%.[10] The preparation of the intermediate 2-methyl-2-pentenal via aldol condensation can achieve yields of over 95%.[11]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following factors:

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can lead to side reactions.

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst concentration. For example, in the aldol condensation of propionaldehyde, the concentration of the sodium hydroxide catalyst is a critical parameter.[2]

  • Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol.

  • Work-up and Purification: Efficient extraction and purification methods, such as distillation or chromatography, are crucial to minimize product loss.[1]

Q4: What are the common side products in the synthesis of this compound?

A4: Common side products can include isomers of the desired product (e.g., cis/trans isomers), products from self-condensation of starting materials, or incompletely reacted intermediates. For example, in the synthesis starting from piperylene, cis-trans isomers of 2-methyl-3-pentenoic acid are formed as intermediates.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For reactions involving metal catalysts like zinc in the Reformatsky reaction, activation of the metal surface may be necessary.
Incorrect Reaction Temperature Verify the reaction temperature using a calibrated thermometer. For aldol condensations, temperature control is crucial to prevent side reactions.
Presence of Water or Impurities Use anhydrous solvents and freshly distilled reagents. For moisture-sensitive reactions like the Wittig or Reformatsky reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Mixing Ensure adequate stirring to promote contact between reactants, especially in heterogeneous reactions.
Suboptimal pH For base-catalyzed reactions like the aldol condensation, verify the pH of the reaction mixture.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step
Side Reactions Adjust the reaction temperature. Lowering the temperature can often increase the selectivity of the desired reaction pathway.
Isomerization The formation of cis/trans isomers is possible. The choice of solvent and catalyst can influence the stereoselectivity of the reaction. For example, the Doebner modification of the Knoevenagel condensation can be used to favor the formation of a specific isomer.[3]
Self-Condensation of Starting Materials In reactions like the aldol condensation, slow addition of the aldehyde to the base catalyst can minimize self-condensation.
Issue 3: Difficulty in Product Isolation
Potential Cause Troubleshooting Step
Emulsion Formation during Extraction Add a saturated brine solution to the aqueous layer to break the emulsion.
Product is Volatile Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
Co-elution during Chromatography Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and its Precursors

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReported YieldReference
Aldol Condensation & OxidationPropionaldehydeSodium hydroxide, Oxidizing agent (e.g., NaClO2, H2O2)>95% (for 2-methyl-2-pentenal)[2][11]
HydrolysisMethyl 2-pentenoatePotassium hydroxide, Methanol/Water77%[10]
Reppe SynthesisPiperylene, Carbon monoxide, WaterRhodium salt, Organic phosphine (B1218219) ligandNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation

This protocol is based on the aldol condensation of propionaldehyde.

Materials:

  • Propionaldehyde

  • Sodium hydroxide solution (e.g., 0.25–0.75 mol/L)

  • Organic solvent (optional, as the reaction can be performed in water)[2]

  • Distilled water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a solution of sodium hydroxide in water at the desired concentration.

  • Cool the sodium hydroxide solution in an ice bath.

  • Slowly add propionaldehyde to the cooled sodium hydroxide solution with vigorous stirring. The molar ratio of propionaldehyde to sodium hydroxide should be between 5:1 and 10.6:1.[2]

  • Maintain the reaction temperature in the range of 20-30°C.

  • After the addition is complete, continue stirring for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.

  • Allow the reaction mixture to separate into two layers.

  • Separate the organic layer containing 2-methyl-2-pentenal.

  • Wash the organic layer with distilled water to remove any remaining sodium hydroxide.

  • Purify the 2-methyl-2-pentenal by vacuum distillation.

Protocol 2: Oxidation of 2-Methyl-2-pentenal to this compound

This protocol describes the oxidation of the intermediate aldehyde.

Materials:

  • 2-Methyl-2-pentenal

  • Sodium chlorite (B76162) (NaClO2)

  • Hydrogen peroxide (H2O2)

  • Water

  • Distilled water for washing

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Prepare an aqueous solution of 2-methyl-2-pentenal.

  • In a separate flask, prepare a solution of sodium chlorite and hydrogen peroxide in water. The molar ratio of 2-methyl-2-pentenal:H2O2:NaClO2 is typically 1:1-1.2:1-1.2.[2]

  • Slowly add the oxidant solution to the 2-methyl-2-pentenal solution with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). The reaction time can range from 6 to 38 hours.[2]

  • Once the reaction is complete, extract the aqueous mixture with an organic solvent.

  • Combine the organic extracts and dry them over an anhydrous drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation. The product is typically collected at 89–92 °C/1mmHg.[2]

Visualizations

Synthesis_Pathway Propionaldehyde Propionaldehyde Aldol Condensation Aldol Condensation Propionaldehyde->Aldol Condensation 2-Methyl-2-pentenal 2-Methyl-2-pentenal Aldol Condensation->2-Methyl-2-pentenal Oxidation Oxidation 2-Methyl-2-pentenal->Oxidation This compound This compound Oxidation->this compound

Caption: Synthesis pathway of this compound via aldol condensation and oxidation.

Troubleshooting_Workflow Start Low Yield Issue CheckReagents Reagents Pure & Dry? Start->CheckReagents CheckConditions Optimal Conditions? CheckReagents->CheckConditions Yes PurifyReagents Purify/Dry Reagents CheckReagents->PurifyReagents No CheckWorkup Efficient Workup? CheckConditions->CheckWorkup Yes OptimizeConditions Optimize Temp, Time, Catalyst CheckConditions->OptimizeConditions No ImproveWorkup Improve Extraction/Purification CheckWorkup->ImproveWorkup No Success Yield Improved CheckWorkup->Success Yes PurifyReagents->CheckConditions OptimizeConditions->CheckWorkup ImproveWorkup->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound often originate from the synthesis process and can include:

  • Geometric Isomers: The most common impurity is the (Z)- or cis-isomer of this compound. The desired product is typically the (E)- or trans-isomer due to its desirable sensory properties.

  • Positional Isomers: Depending on the synthetic route, isomers such as 2-Methyl-3-pentenoic acid or 2-Methyl-4-pentenoic acid may be present.

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as propionaldehyde (B47417) or 2-pentanone, may remain.

  • Side Products: Aldol condensation side products or byproducts from oxidation steps can also be present.

  • Solvents: Residual solvents used during the synthesis and workup.

Q2: What are the primary methods for purifying this compound?

The two primary methods for the purification of this compound are fractional distillation under reduced pressure and recrystallization.

  • Fractional Distillation: This is an effective method for separating compounds with different boiling points. Due to the relatively high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.

  • Recrystallization: This technique is used to purify solids by dissolving the crude product in a suitable hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.

Q3: What are the main challenges encountered during the purification of this compound?

Researchers may face several challenges during the purification process:

  • Isomer Separation: The close boiling points and similar polarities of the cis and trans isomers can make their separation by distillation or recrystallization challenging.

  • Thermal Decomposition: As an α,β-unsaturated carboxylic acid, this compound is susceptible to thermal degradation, including decarboxylation, at elevated temperatures.

  • Polymerization: The presence of a double bond makes the molecule susceptible to polymerization, especially at higher temperatures, which can lead to yield loss and fouling of equipment.

  • Azeotrope Formation: The potential for azeotrope formation with residual water or solvents can complicate purification by distillation.

Troubleshooting Guides

Guide 1: Fractional Distillation

Problem: Poor Separation of Isomers

  • Symptom: GC or HPLC analysis of the distilled fractions shows the presence of both cis and trans isomers.

  • Possible Cause: Insufficient column efficiency or improper distillation parameters.

  • Solution:

    • Use a longer, more efficient fractional distillation column (e.g., a Vigreux or packed column).

    • Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases.

    • Optimize the distillation pressure and temperature to maximize the boiling point difference between the isomers.

Problem: Product Discoloration (Yellowing)

  • Symptom: The distilled product has a yellow tint.

  • Possible Cause: Thermal decomposition of the product at high temperatures.

  • Solution:

    • Decrease the distillation temperature by reducing the pressure (i.e., using a higher vacuum).

    • Ensure the heating mantle is not set to an excessively high temperature.

    • Minimize the residence time of the acid in the distillation flask.

Problem: Low Yield

  • Symptom: The amount of purified product is significantly lower than expected.

  • Possible Cause:

    • Polymerization in the distillation flask.

    • Loss of product due to an inefficient condenser.

    • Decomposition of the product.

  • Solution:

    • Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask.

    • Ensure the condenser is properly cooled and has a sufficient surface area.

    • Distill at the lowest possible temperature by using a high vacuum.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar. A small amount of a polymerization inhibitor can also be added.

  • Evacuate the System: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fractions at the appropriate temperature and pressure. A typical reported condition is 82 °C at 3 mmHg.[1]

  • Analysis: Analyze the purity of the collected fractions using GC or HPLC.

Quantitative Data: Distillation

ParameterValueReference
Purity Achieved98.5%[1]
Yield92%[1]
Distillation Conditions82 °C / 3 mmHg[1]
Guide 2: Recrystallization

Problem: Oily Product Instead of Crystals

  • Symptom: An oil separates from the solution upon cooling instead of solid crystals.

  • Possible Cause:

    • The solvent is too nonpolar, or the cooling process is too rapid.

    • The presence of impurities is depressing the melting point.

  • Solution:

    • Add a slightly more polar co-solvent to induce crystallization.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Try a different solvent system.

Problem: Low Recovery of Crystalline Product

  • Symptom: A small amount of crystals is obtained after filtration.

  • Possible Cause:

    • Too much solvent was used, keeping the product dissolved even at low temperatures.

    • The product is highly soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Evaporate some of the solvent and attempt to recrystallize again.

    • Choose a solvent in which the product has lower solubility at cold temperatures.

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., below -10 °C for petroleum ether).[2]

Experimental Protocol: Recrystallization from Petroleum Ether

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot petroleum ether.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath and then in a freezer at a temperature below -10 °C to induce further crystallization.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data: Recrystallization

ParameterValueReference
SolventPetroleum Ether[2]
Crystallization TemperatureBelow -10 °C[2]
Expected PurityHigh-
Expected YieldModerate to High-

Visual Troubleshooting Workflows

Distillation_Troubleshooting cluster_problem Problem cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Distillation Outcome Symptom1 Low Purity / Isomer Contamination Problem->Symptom1 Symptom2 Product Discoloration Problem->Symptom2 Symptom3 Low Yield Problem->Symptom3 Cause1 Inefficient Column Symptom1->Cause1 Cause2 Thermal Decomposition Symptom2->Cause2 Symptom3->Cause2 Cause3 Polymerization Symptom3->Cause3 Solution1 Use High-Efficiency Column / Optimize Reflux Cause1->Solution1 Solution2 Reduce Pressure / Lower Temperature Cause2->Solution2 Solution3 Add Inhibitor / Use High Vacuum Cause3->Solution3

Caption: Troubleshooting workflow for distillation issues.

Recrystallization_Troubleshooting cluster_problem Problem cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Problem Unsuccessful Recrystallization Symptom1 Oily Product Forms Problem->Symptom1 Symptom2 Low Crystal Yield Problem->Symptom2 Symptom3 Impure Crystals Problem->Symptom3 Cause1 Solvent Choice / Cooling Rate Symptom1->Cause1 Cause2 Too Much Solvent Symptom2->Cause2 Cause3 Ineffective Washing / Co-crystallization Symptom3->Cause3 Solution1 Use Co-solvent / Slow Cooling Cause1->Solution1 Solution2 Reduce Solvent Volume Cause2->Solution2 Solution3 Wash with Cold Solvent / Re-crystallize Cause3->Solution3

Caption: Troubleshooting workflow for recrystallization issues.

References

avoiding side reactions in the synthesis of 2-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Methyl-2-pentenoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common two-step method involving the aldol (B89426) condensation of propanal to 2-methyl-2-pentenal (B83557), followed by its oxidation.

Issue 1: Low yield of 2-methyl-2-pentenal in the aldol condensation step.

  • Question: My aldol condensation of propanal is resulting in a low yield of the desired 2-methyl-2-pentenal. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the self-condensation of propanal are often attributed to competing side reactions, primarily the formation of higher condensation products. To enhance the yield of 2-methyl-2-pentenal, consider the following troubleshooting steps:

    • Catalyst Selection: The choice of catalyst is crucial. While strong bases like sodium hydroxide (B78521) are commonly used, they can promote side reactions. Consider using milder catalysts such as nitrogenous organic bases (e.g., pyrrolidine, morpholine, piperidine) or solid base catalysts like hydrotalcite, which have shown high selectivity.[1] Anion-exchange resins have also been demonstrated to effectively catalyze this reaction with high conversion and selectivity.[2]

    • Temperature Control: The reaction temperature significantly influences the product distribution. While higher temperatures can favor the dehydration to the desired α,β-unsaturated aldehyde, they can also increase the rate of side reactions. It is recommended to conduct the reaction at a controlled, lower temperature (e.g., 10-30°C) to minimize the formation of byproducts.[3]

    • Slow Addition of Reactant: To minimize self-condensation, a slow, dropwise addition of propanal to the catalyst solution is recommended. This maintains a low concentration of the enolizable propanal, thereby favoring the desired initial condensation over subsequent reactions.

    • Solvent-Free Conditions: Some studies have shown that running the reaction under solvent-free conditions can lead to high conversion and selectivity, simplifying the workup process.[1]

Issue 2: Formation of multiple byproducts during aldol condensation.

  • Question: My reaction mixture from the propanal condensation shows multiple unexpected peaks on GC analysis. What are these byproducts and how can I avoid them?

  • Answer: The presence of multiple byproducts is a common issue in aldol condensations of enolizable aldehydes like propanal. The primary side reaction is the continued condensation of the initial product, 2-methyl-2-pentenal, with another molecule of propanal to form higher molecular weight adducts. To mitigate this:

    • Optimize Reaction Time: Monitor the reaction progress closely using techniques like GC. Stopping the reaction once the maximum concentration of 2-methyl-2-pentenal is reached will prevent the formation of subsequent condensation products.

    • Catalyst Choice: As mentioned previously, using catalysts with higher selectivity, such as certain nitrogenous organic bases or solid catalysts, can significantly reduce the formation of unwanted byproducts.[1][3]

    • Control Stoichiometry: While this is a self-condensation, controlling the concentration of the aldehyde throughout the reaction by slow addition can help in managing the extent of the reaction.

Issue 3: Low yield or over-oxidation during the oxidation of 2-methyl-2-pentenal.

  • Question: I am struggling with the oxidation of 2-methyl-2-pentenal to this compound. The yield is low, and I suspect over-oxidation. How can I optimize this step?

  • Answer: The oxidation of an α,β-unsaturated aldehyde to the corresponding carboxylic acid requires careful selection of the oxidizing agent and reaction conditions to prevent cleavage of the carbon-carbon double bond or other side reactions.

    • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (B83412) can lead to over-oxidation and cleavage of the double bond. Milder and more selective oxidizing agents are preferred. Common and effective systems include:

      • Sodium chlorite (B76162) (NaClO2) with a scavenger: This is a widely used method for the selective oxidation of α,β-unsaturated aldehydes. A scavenger, such as hydrogen peroxide, is often used to remove the hypochlorite (B82951) byproduct.[4]

      • Silver (I) oxide: While effective, silver-based oxidants can be expensive, which may not be suitable for large-scale synthesis.[5][6]

      • Air/Oxygen with a catalyst: Catalytic air oxidation presents a more environmentally friendly and cost-effective option, though it may require more optimization to achieve high conversion and selectivity.[4]

    • Reaction Conditions:

      • pH Control: Maintaining a buffered or slightly acidic pH during the oxidation can help to prevent side reactions.

      • Temperature: The oxidation should typically be carried out at low to moderate temperatures to enhance selectivity.

      • Reaction Time: Monitor the reaction to determine the optimal time for completion without significant byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent industrial method is a two-step process starting from propanal. The first step is the self-aldol condensation of propanal to produce the intermediate, 2-methyl-2-pentenal. This is followed by the selective oxidation of the aldehyde group in 2-methyl-2-pentenal to the carboxylic acid, yielding this compound.[7][8] This method is favored due to the low cost and availability of the starting material, propanal.

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, several other synthetic pathways exist, although they may be less common for large-scale production. These include:

  • From 2-pentanone: This route involves a nucleophilic addition of a cyanide source to 2-pentanone, followed by hydrolysis and isomerization.[8]

  • From 2-methyl valeric acid: This method involves bromination, esterification, elimination, and saponification steps.[5]

  • Reppe Synthesis: This method utilizes the carbonylation of piperylene (1,3-pentadiene) with carbon monoxide and water in the presence of a rhodium-based catalyst. The initial product, a mixture of 2-methyl-3-pentenoic acid isomers, is then isomerized to the final product.[7][8]

Q3: What are the typical impurities found in the final product, and how can they be removed?

A3: Common impurities can include unreacted starting materials (propanal, 2-methyl-2-pentenal), higher condensation products from the aldol reaction, and byproducts from the oxidation step. Purification is typically achieved through:

  • Distillation: Vacuum distillation is often used to separate the desired this compound from lower-boiling impurities like residual 2-methyl-2-pentenal and higher-boiling condensation byproducts.

  • Crystallization: The product can be purified by crystallization from a suitable solvent.

  • Chromatography: For very high purity requirements, column chromatography can be employed.

Q4: What are the safety considerations when synthesizing this compound?

A4: The synthesis involves handling of flammable and potentially hazardous chemicals.

  • Propanal and 2-methyl-2-pentenal: These are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.

  • Oxidizing agents: Many oxidizing agents are corrosive and can react violently with organic materials. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Acids and Bases: Strong acids and bases used as catalysts or for workup are corrosive. Handle with care and appropriate PPE. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Quantitative Data

Table 1: Comparison of Catalysts for the Aldol Condensation of Propanal to 2-Methyl-2-pentenal

CatalystTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity for 2-methyl-2-pentenal (%)Reference
Activated Hydrotalcite (Mg/Al = 3.5)100109799[1]
Strong Anion-Exchange Resin3519795[2]
Nitrogenous Organic Base + Organic Acid10-300.5-6>95 (Yield)High[3]

Table 2: Comparison of Oxidizing Systems for 2-methyl-2-pentenal to this compound

Oxidizing SystemKey FeaturesReported YieldReference
Sodium Chlorite (NaClO₂) / Hydrogen Peroxide (H₂O₂)High selectivity, common lab method.85%[4]
Silver (I) Oxide (Ag₂O)Effective but can be costly.Not specified[5]
Air / Metal Acetate CatalystEnvironmentally friendly, potentially lower conversion.Not specified[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Aldol Condensation and Oxidation

Step 1: Aldol Condensation of Propanal to 2-methyl-2-pentenal

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a solution of the chosen catalyst (e.g., a catalytic amount of a nitrogenous organic base like piperidine (B6355638) in a minimal amount of solvent, or a slurry of a solid catalyst).

  • Cooling: Cool the flask in an ice bath to maintain the desired reaction temperature (e.g., 10-20°C).

  • Slow Addition of Propanal: Add propanal dropwise from the dropping funnel to the stirred catalyst solution over a period of 1-2 hours. It is critical to maintain the temperature within the desired range during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC to determine the point of maximum 2-methyl-2-pentenal concentration.

  • Workup: Once the reaction has reached the optimal point, quench the reaction by adding a dilute acid (e.g., acetic acid) to neutralize the basic catalyst. Add water and an organic solvent (e.g., diethyl ether) to extract the product. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification of Intermediate: Remove the solvent under reduced pressure. The crude 2-methyl-2-pentenal can be purified by vacuum distillation.

Step 2: Oxidation of 2-methyl-2-pentenal to this compound

This protocol uses sodium chlorite as the oxidant.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 2-methyl-2-pentenal in a suitable solvent (e.g., a mixture of t-butanol and water). Add a phosphate (B84403) buffer to maintain a slightly acidic pH (e.g., pH 4-5).

  • Preparation of Oxidant Solution: In a separate beaker, prepare an aqueous solution of sodium chlorite (NaClO₂) and a scavenger like hydrogen peroxide (H₂O₂).

  • Addition of Oxidant: Cool the reaction flask in an ice bath. Slowly add the sodium chlorite solution from the dropping funnel to the stirred solution of 2-methyl-2-pentenal. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy any excess oxidant. Acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of about 2-3. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification of Final Product: Wash the combined organic extracts with brine and dry over an anhydrous salt. Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Oxidation propanal Propanal reaction_vessel1 Reaction Vessel (Controlled Temperature) propanal->reaction_vessel1 catalyst Catalyst (e.g., Nitrogenous Base) catalyst->reaction_vessel1 intermediate Crude 2-methyl-2-pentenal reaction_vessel1->intermediate purification1 Purification (Vacuum Distillation) intermediate->purification1 pure_intermediate Pure 2-methyl-2-pentenal purification1->pure_intermediate oxidant Oxidant (e.g., NaClO2) reaction_vessel2 Reaction Vessel (Buffered, Cooled) pure_intermediate->reaction_vessel2 oxidant->reaction_vessel2 final_product_crude Crude this compound reaction_vessel2->final_product_crude purification2 Purification (Distillation/Crystallization) final_product_crude->purification2 final_product Pure this compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

side_reaction_pathway cluster_main Aldol Condensation of Propanal cluster_control Control Strategies propanal1 Propanal enolate Enolate Intermediate propanal1->enolate Base Catalyst propanal2 Propanal desired_product 2-methyl-2-pentenal (Desired Product) propanal2->desired_product Dehydration enolate->propanal2 Nucleophilic Attack side_product Higher Condensation Products (Side Products) desired_product->side_product Further Condensation control1 Slow Addition of Propanal control1->side_product Minimizes control2 Controlled Temperature control2->side_product Minimizes control3 Selective Catalyst control3->side_product Minimizes

Caption: Logical relationship of side reactions in propanal aldol condensation.

References

Technical Support Center: Asymmetric Hydrogenation of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of 2-Methyl-2-pentenoic acid hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids like this compound?

A1: Several classes of noble metal catalysts are highly effective. Ruthenium, Rhodium, and Iridium complexes with chiral diphosphine ligands are the most commonly used and well-established.[1][2] Recent advancements have also shown that Iridium-based catalysts with chiral spiro-phosphino-oxazoline (SIPHOX) ligands can achieve exceptionally high enantioselectivities (up to 99.4% ee) and turnover numbers under mild conditions.[1][3] Furthermore, catalysts based on earth-abundant metals, such as cobalt with chiral diphosphine ligands, are emerging as highly active and selective alternatives.[4]

Q2: How critical is the choice of chiral ligand, and which ligands are recommended?

A2: The choice of the chiral ligand is paramount as it is the primary source of stereochemical control. The optimal ligand is highly substrate-dependent.[1] For α,β-unsaturated carboxylic acids, widely successful ligands include:

  • BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) : Used extensively with Ruthenium and Rhodium catalysts.[2]

  • SIPHOX (Spiro-phosphino-oxazoline) ligands : Show excellent performance with Iridium catalysts, offering high activity and enantioselectivity.[1][3]

  • Diphosphine Ligands (e.g., DIOP, CHIRAPHOS) : Various chiral diphosphines are effective with Rhodium and Ruthenium.[2][5]

  • Phosphine-phosphite ligands : Have demonstrated high enantioselectivity (up to 99% ee) in Rhodium-catalyzed hydrogenations.[6]

Screening a variety of ligands is often a necessary step to find the optimal choice for a specific substrate.[7]

Q3: What is the influence of reaction parameters such as temperature, pressure, and solvent on stereoselectivity?

A3: Reaction parameters have a significant impact on both reaction rate and stereoselectivity.

  • Temperature : Lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate.[7]

  • Hydrogen Pressure : The optimal hydrogen pressure can vary. While some systems work efficiently at atmospheric pressure (1 atm)[3], others may require higher pressures to achieve good conversion and selectivity. It is a parameter that should be systematically optimized.[7]

  • Solvent : The choice of solvent can dramatically influence enantioselectivity.[7][8] Common solvents for homogeneous hydrogenation include methanol, ethanol, THF, and dichloromethane.[6] For heterogeneous systems, such as cinchonidine-modified Palladium catalysts, apolar solvents and high hydrogen solubility can be advantageous.[9]

Q4: Can additives be used to improve the reaction?

A4: Yes, additives can play a crucial role. For instance, the addition of a base like triethylamine (B128534) (Et₃N) has been shown to significantly accelerate Iridium-catalyzed hydrogenations, leading to full conversion in under an hour in many cases.[3] In some Ruthenium-catalyzed systems, the presence or absence of triethylamine can significantly affect the optical purity of the product.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of this compound.

Problem Potential Cause Troubleshooting Step Expected Outcome
Low Enantioselectivity (ee) Suboptimal catalyst/ligand combination.Screen a variety of chiral ligands (e.g., BINAP, SIPHOX, Josiphos-type) with different metal precursors (Rh, Ru, Ir).[7]Identification of a catalyst system that provides higher enantioselectivity for the substrate.
Inappropriate reaction temperature.Vary the reaction temperature. Lowering the temperature often enhances selectivity.[7]Increased enantiomeric excess. Note that reaction times may become longer.
Incorrect solvent choice.Experiment with different solvents of varying polarity and coordinating ability (e.g., methanol, THF, dichloromethane).[6][7]Discovery of a solvent that improves chiral induction and enhances enantioselectivity.
Suboptimal modifier concentration (for heterogeneous catalysts).Optimize the concentration of the chiral modifier (e.g., cinchonidine). Both too low and too high concentrations can decrease ee.[8]Improved enantioselectivity by achieving the ideal surface coverage and interaction.
Low or No Conversion Catalyst inactivity or poisoning.Ensure the catalyst is handled under inert conditions. Check the purity of the substrate, solvent, and hydrogen gas, as impurities can act as poisons.[8][10]Restored or improved catalyst activity leading to higher conversion.
Insufficient hydrogen pressure.Ensure the reactor is properly sealed. Systematically increase the hydrogen pressure within a safe and recommended range for the catalyst system.[7][8]Increased reaction rate and conversion.
Poor substrate quality.Purify the this compound starting material via recrystallization or chromatography to remove potential inhibitors.[8]Consistent and improved conversion by eliminating catalyst-inhibiting impurities.
Side Reactions / Low Chemoselectivity Over-reduction or undesired side reactions.Adjust reaction conditions: lower the temperature or hydrogen pressure. Screen for a more selective catalyst system.Minimized side product formation and improved selectivity for the desired saturated carboxylic acid.
Catalyst degradation.Use ligands that form more stable complexes. Ensure the absence of oxygen and other deactivating species.Improved catalyst lifetime and consistent performance throughout the reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Catalyst SystemSubstrate ExampleSolventTemp (°C)H₂ PressureConversion (%)ee (%)Reference(s)
Ir-SIPHOXTiglic Acid derivativesMeOHRT30 atm>99up to 99.4[3]
Co-(R,R)-PhBPETrisubstituted acrylic acidsTHF23200 psi>9997[4]
Ru-BINAPTiglic AcidMeOH354 atm10086[2]
Rh-Phosphine-PhosphiteMethyl (Z)-acetylaminocinnamateCH₂Cl₂201 bar10097[6]
Pd/γ-Al₂O₃-CinchonidineThis compoundVarious2560 bar-up to 52[9][11]

Note: "ee" stands for enantiomeric excess. RT = Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for Homogeneous Asymmetric Hydrogenation

This protocol is a generalized procedure based on common practices for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using a noble metal catalyst.

1. Materials and Reagents:

  • Catalyst precursor (e.g., [Rh(cod)₂]BF₄, [Ir(cod)Cl]₂, Ru(OAc)₂(BINAP))

  • Chiral ligand (e.g., (S)-BINAP, (Sa,S)-SIPHOX)

  • This compound (high purity)

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • High-purity hydrogen gas (>99.99%)[8]

  • Additive (optional, e.g., triethylamine)

  • Inert gas (Argon or Nitrogen)

2. Reactor Setup:

  • Place the catalyst precursor (e.g., 0.01 mol%) and the chiral ligand (e.g., 0.011 mol%) into a high-pressure reactor or a Schlenk flask equipped with a magnetic stir bar.

  • Ensure the entire setup is under an inert atmosphere.

3. Catalyst Pre-formation / Solution Preparation:

  • Add the degassed solvent to the vessel containing the catalyst and ligand.

  • Stir the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the active chiral complex.

  • Add the this compound substrate to the catalyst solution, followed by any additives.

4. Hydrogenation Reaction:

  • Seal the reactor and purge it 3-5 times with hydrogen gas to remove the inert atmosphere.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 atm).[3][7]

  • Commence vigorous stirring and maintain the desired reaction temperature (e.g., 0-40 °C).[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC or GC) to determine conversion and enantiomeric excess.[8]

5. Work-up and Analysis:

  • Upon completion, carefully vent the excess hydrogen gas from the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the product (2-Methylpentanoic acid) using standard laboratory techniques (e.g., column chromatography or distillation).

  • Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.

Visualizations

Troubleshooting_Workflow Start Problem: Low Stereoselectivity ScreenLigands Screen Ligands & Metal Precursors Start->ScreenLigands OptimizeTemp Optimize Temperature (Often Lower is Better) ScreenLigands->OptimizeTemp No Improvement Success Success: High Stereoselectivity ScreenLigands->Success Improvement OptimizePressure Optimize H₂ Pressure OptimizeTemp->OptimizePressure No Improvement OptimizeTemp->Success Improvement ChangeSolvent Change Solvent System OptimizePressure->ChangeSolvent No Improvement OptimizePressure->Success Improvement CheckPurity Check Reagent Purity (Substrate, Solvent, H₂) ChangeSolvent->CheckPurity No Improvement ChangeSolvent->Success Improvement CheckAdditives Evaluate Additives (e.g., Et₃N) CheckPurity->CheckAdditives No Improvement CheckPurity->Success Improvement CheckAdditives->Success Improvement

Caption: Troubleshooting workflow for low stereoselectivity.

Experimental_Parameters Outcome Reaction Outcome (ee% & Conversion) Catalyst Catalyst (Metal + Ligand) Catalyst->Outcome Temperature Temperature Temperature->Outcome Pressure Pressure Pressure->Outcome Solvent Solvent Solvent->Outcome Substrate Substrate Concentration & Purity Substrate->Outcome Additives Additives Additives->Outcome

Caption: Key experimental parameters influencing hydrogenation outcome.

Catalytic_Cycle cluster_0 Simplified Asymmetric Hydrogenation Cycle Catalyst Chiral Catalyst [M-L*] Adduct Catalyst-Substrate Adduct (Diastereomer A) Catalyst->Adduct + Substrate Adduct_minor Catalyst-Substrate Adduct (Diastereomer B) Catalyst->Adduct_minor H2_Activation H₂ Oxidative Addition Adduct->H2_Activation Adduct_minor->H2_Activation Less Reactive (or Slower) Hydride_Insertion Hydride Insertion (Stereo-determining step) H2_Activation->Hydride_Insertion Product_Release Reductive Elimination Hydride_Insertion->Product_Release Product_Release->Catalyst - Product Product Chiral Product note Stereoselectivity arises from the difference in reaction rates between the two diastereomeric pathways. [17]

Caption: Simplified cycle for asymmetric hydrogenation.

References

Technical Support Center: Synthesis of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-2-pentenoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

This guide is presented in a question-and-answer format to directly address common challenges in the synthesis of this compound, primarily focusing on the common route of propanal aldol (B89426) condensation followed by oxidation.

Issue 1: Low Yield in the Aldol Condensation of Propanal

  • Question: My aldol condensation of propanal to form 2-methyl-2-pentenal (B83557) is resulting in a low yield. What are the common causes and how can I improve it?

    Answer: Low yields in the self-condensation of propanal are often due to side reactions or unfavorable reaction conditions. Here are the primary factors and troubleshooting steps:

    • Self-Condensation vs. Crossed-Condensation: In a self-condensation, propanal acts as both the nucleophilic enolate and the electrophilic aldehyde. Competing side reactions can reduce the yield of the desired 2-methyl-2-pentenal.

    • Reaction Control: To minimize side products, it is crucial to control the reaction conditions. One common issue is the formation of multiple products if both reactants have α-hydrogens and similar reactivity.[1] In the self-condensation of propanal, slow addition of the aldehyde to the base can help control the reaction rate and reduce unwanted side reactions.[1]

    • Base Selection: The choice of base is critical. A base that is too strong can promote undesired side reactions, while a base that is too weak will result in a slow or incomplete reaction. Sodium hydroxide (B78521) is a commonly used base for this reaction.[2]

    • Temperature: The reaction temperature influences the reaction rate and selectivity. Running the reaction at a controlled, lower temperature can help to minimize side reactions. However, excessively low temperatures may slow the reaction down considerably.

Issue 2: Formation of Side Products During Oxidation

  • Question: During the oxidation of 2-methyl-2-pentenal to this compound, I am observing significant side product formation. What are these side products and how can I avoid them?

    Answer: The oxidation of an α,β-unsaturated aldehyde can be prone to several side reactions. Understanding these can help in optimizing your reaction conditions:

    • Over-oxidation: Strong oxidizing agents can potentially cleave the carbon-carbon double bond, leading to smaller carboxylic acids and other degradation products.

    • Decarbonylation: At higher temperatures, decarbonylation of the aldehyde can occur, leading to the formation of byproducts.[3]

    • Polymerization: Aldehydes, especially α,β-unsaturated aldehydes, can be susceptible to polymerization, particularly in the presence of acid or base catalysts at elevated temperatures.

    To mitigate these issues, consider the following:

    • Choice of Oxidant: Use a mild and selective oxidizing agent. A mixture of sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂) is often used for this transformation as it is relatively selective for the aldehyde group.

    • Temperature Control: Maintain a low and controlled reaction temperature throughout the oxidation process to minimize side reactions.

    • pH Control: The pH of the reaction mixture can influence the rate of side reactions. Buffering the reaction mixture may be necessary to maintain an optimal pH.

Issue 3: Difficulties in Product Purification

  • Question: I am facing challenges in purifying the final this compound product. What are the common impurities and what purification methods are most effective?

    Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and the physical properties of the product itself.

    • Common Impurities:

      • Unreacted 2-methyl-2-pentenal.

      • Side products from the aldol condensation and oxidation steps.

      • Polymeric material.

    • Purification Strategies:

      • Distillation: Vacuum distillation is a common method for purifying this compound. However, care must be taken as the compound can polymerize at high temperatures.[4]

      • Crystallization: Recrystallization from a suitable solvent can be an effective method for removing impurities. This is particularly useful if the product is a solid at room temperature.

      • Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography may be employed.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation of Propanal

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium hydroxide (e.g., 2 M in water).

    • Cool the flask in an ice bath.

  • Addition of Propanal:

    • Slowly add propanal to the stirred sodium hydroxide solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for another 1-2 hours.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Purify the crude 2-methyl-2-pentenal by vacuum distillation.

Protocol 2: Oxidation of 2-methyl-2-pentenal to this compound

  • Reaction Setup:

    • In a flask, dissolve 2-methyl-2-pentenal in a suitable solvent such as tert-butanol.

    • Add a phosphate (B84403) buffer solution (e.g., NaH₂PO₄) to maintain the pH.

  • Addition of Oxidizing Agents:

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) in water.

    • Slowly and simultaneously add the sodium chlorite solution and a solution of hydrogen peroxide (H₂O₂) to the stirred solution of 2-methyl-2-pentenal, maintaining the temperature below 25 °C.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC or GC).

  • Work-up:

    • Quench the reaction by adding a solution of sodium sulfite.

    • Acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or recrystallization.

Data Presentation

ParameterAldol CondensationOxidation
Reactants Propanal, Sodium Hydroxide2-methyl-2-pentenal, Sodium Chlorite, Hydrogen Peroxide
Typical Yield 60-80%70-90%
Reaction Temp. 0-25 °C15-25 °C
Reaction Time 2-4 hours4-8 hours

Visualizations

Aldol_Condensation_Pathway Propanal1 Propanal Enolate Propanal Enolate Propanal1->Enolate Base (NaOH) Propanal2 Propanal Enolate->Propanal2 Nucleophilic Attack Aldol_Adduct Aldol Adduct (3-hydroxy-2-methylpentanal) Propanal2->Aldol_Adduct Product 2-Methyl-2-pentenal Aldol_Adduct->Product Dehydration (-H2O)

Caption: Reaction pathway for the synthesis of 2-methyl-2-pentenal via aldol condensation.

Troubleshooting_Workflow cluster_aldol Aldol Condensation Troubleshooting cluster_oxidation Oxidation Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product Check_Aldol Check Aldol Condensation Step Start->Check_Aldol Check_Oxidation Check Oxidation Step Start->Check_Oxidation Check_Purification Check Purification Step Start->Check_Purification Aldol_Temp Optimize Temperature Check_Aldol->Aldol_Temp Aldol_Base Adjust Base Concentration Check_Aldol->Aldol_Base Aldol_Addition Slow Reactant Addition Check_Aldol->Aldol_Addition Ox_Reagent Verify Oxidant Purity/Activity Check_Oxidation->Ox_Reagent Ox_Temp Control Reaction Temperature Check_Oxidation->Ox_Temp Ox_pH Monitor and Control pH Check_Oxidation->Ox_pH Pur_Method Select Appropriate Method (Distillation vs. Crystallization) Check_Purification->Pur_Method Pur_Conditions Optimize Conditions (e.g., Vacuum, Solvent) Check_Purification->Pur_Conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Catalyst Selection for Efficient 2-Methyl-2-pentenoic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-pentenoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent methods involve two primary catalytic pathways:

  • Aldol (B89426) Condensation of Propanal: This is a widely used industrial method where propanal undergoes a self-condensation reaction to form the intermediate, 2-methyl-2-pentenal (B83557). This intermediate is then oxidized to yield this compound. This process is favored for its use of readily available and inexpensive starting materials.[1][2][3]

  • Reppe Carbonylation of Piperylene: This method utilizes a rhodium-based catalyst for the carbonylation of piperylene with carbon monoxide and water. This is followed by an isomerization step to produce the final product.[1][4]

Q2: What are the key advantages of using a heterogeneous catalyst in the synthesis of this compound?

A2: Heterogeneous catalysts offer several advantages, particularly in the oxidation of the 2-methyl-2-pentenal intermediate. For instance, using a solid, recyclable acid catalyst like Nafion-H® in the presence of an oxidant like hydrogen peroxide provides a more environmentally friendly approach by replacing soluble acids that are difficult to recover and recycle.[4]

Q3: Can organocatalysts be used for the aldol condensation step?

A3: Yes, organocatalysts like L-proline are widely used for asymmetric aldol reactions. They operate through an enamine-based mechanism and are known for their low cost, low toxicity, and availability.[5] While the direct synthesis of 2-methyl-2-pentenal using this method is a standard organic transformation, specific optimization for this substrate may be required.

Troubleshooting Guides

Problem 1: Low yield in the aldol condensation of propanal.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice of base or acid catalyst is crucial. For base-catalyzed condensation, sodium hydroxide (B78521) is commonly used.[3] For acid-catalyzed reactions, catalysts like sulfuric acid can be employed.[1] The concentration and loading of the catalyst should be optimized. Anion-exchange resins have also been shown to be effective catalysts.[6]

  • Side Reactions: Aldol condensation can be prone to side reactions, such as the formation of higher condensation products. Controlling the reaction temperature and the rate of addition of reactants can help minimize these.[7]

  • Reaction Conditions: The reaction is typically performed under mild conditions. For instance, using a strong anion-exchange resin, a 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal was achieved within 1 hour at 35°C.[6] Ensure that the temperature and reaction time are optimized for your specific catalytic system.

Problem 2: Inefficient oxidation of 2-methyl-2-pentenal to this compound.

Possible Causes and Solutions:

  • Choice of Oxidizing Agent: Various oxidizing agents can be used, including silver oxide, hydrogen peroxide with a catalyst, and sodium chlorite (B76162).[3][4] The choice of oxidant can significantly impact yield and selectivity. Silver-based oxidants can be expensive and lead to side reactions, making systems like hydrogen peroxide with a solid acid catalyst a more attractive option.[3][4]

  • Reaction Conditions: The oxidation reaction conditions, such as temperature, pH, and solvent, must be carefully controlled to prevent over-oxidation or other side reactions. Using water as a solvent instead of organic solvents can offer a greener and more cost-effective process.[3]

  • Catalyst Deactivation: In the case of heterogeneous catalysts, deactivation can occur due to the accumulation of byproducts in the catalyst pores. Regeneration of the catalyst may be necessary.[6]

Problem 3: Poor selectivity in the Reppe carbonylation of piperylene.

Possible Causes and Solutions:

  • Catalyst System: The catalyst system, typically a rhodium salt and an organic phosphine (B1218219) ligand, is critical for selectivity. The choice of ligand can influence the regioselectivity of the carbonylation.[1]

  • Reaction Parameters: The pressure of carbon monoxide and the reaction temperature are key parameters to control. The pressure of carbon monoxide is typically in the range of 2.0-3.5 MPa, and the reaction temperature is between 90-140 °C.[1]

  • Isomerization Step: The initial hydroesterification produces a mixture of cis/trans-2-methyl-3-pentenoic acid isomers. An efficient acid-catalyzed isomerization step is required to convert this mixture to the thermodynamically more stable trans-2-methyl-2-pentenoic acid.[1][4] Zinc chloride in acetic acid is an effective catalyst for this isomerization.[1]

Quantitative Data Summary

Synthesis RouteCatalystKey ReactantsReaction ConditionsYieldSelectivityReference
Aldol CondensationStrong Anion-Exchange ResinPropanal35°C, 1 h, 0.4 g/mL resin97% (Propanal Conversion)95% (to 2-methyl-2-pentenal)[6]
Oxidation-2-methyl-2-pentenal, H₂O₂, NaClO₂---[3]
Reppe SynthesisRhodium salt and organic phosphine ligandPiperylene, CO, H₂O90-140 °C, 2.0-3.5 MPa CO--[1]
IsomerizationZinc chloride/acetic acidcis/trans-2-methyl-3-pentenoic acidHeating--[1]
HydrolysisPotassium hydroxide in methanol/waterMETHYL 2-PENTENOATEHeating, 0.5 h77%-[8]

Experimental Protocols

1. Aldol Condensation of Propanal followed by Oxidation

  • Step 1: Aldol Condensation:

    • To a reactor, add propanal and a catalytic amount of an aqueous sodium hydroxide solution (e.g., 0.25–0.75 mol/L).[3] The molar ratio of propanal to sodium hydroxide can be in the range of 5-10.6:1.[3]

    • Stir the mixture at a controlled temperature (e.g., 35°C) for a specified time (e.g., 1 hour).[6]

    • Monitor the reaction progress by techniques like gas chromatography (GC) to determine the conversion of propanal and selectivity to 2-methyl-2-pentenal.

    • Upon completion, neutralize the catalyst and separate the organic layer containing the 2-methyl-2-pentenal intermediate.

  • Step 2: Oxidation:

    • In a separate reactor, dissolve the 2-methyl-2-pentenal intermediate in water.

    • Add hydrogen peroxide and sodium chlorite as oxidizing agents. The molar ratio of 2-methyl-2-pentenal:H₂O₂:NaClO₂ can be approximately 1:1-1.2:1-1.2.[3]

    • Allow the reaction to proceed for a sufficient time (e.g., 6-38 hours), monitoring the formation of this compound.[3]

    • After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent.

    • Purify the final product by vacuum distillation.

2. Reppe Synthesis of trans-2-Methyl-2-pentenoic Acid

  • Step 1: Hydroesterification:

    • In a high-pressure reactor, combine piperylene, water, and a suitable solvent (e.g., DMI or HMPA).[1]

    • Add the catalyst system, which consists of a noble metal rhodium salt and an organic phosphine ligand.[1]

    • Pressurize the reactor with carbon monoxide to 2.0-3.5 MPa and heat to 90-140 °C.[1]

    • Maintain the reaction under these conditions until the desired conversion is achieved.

    • After cooling and depressurizing, separate the resulting mixture of cis-trans isomers of 2-methyl-3-pentenoic acid.

  • Step 2: Isomerization:

    • To the mixture of 2-methyl-3-pentenoic acid isomers, add the isomerization catalyst, such as a zinc chloride solution in acetic acid (40-50% mass concentration of zinc chloride). The amount of catalyst solution should be 8-13% of the total mass of the isomers.[1]

    • Heat the mixture to the required temperature to facilitate the isomerization reaction.

    • Monitor the reaction endpoint using gas chromatography.

    • Once the reaction is complete, wash the mixture with distilled water to remove the catalyst.

    • Separate the organic phase and purify the trans-2-Methyl-2-pentenoic acid by vacuum distillation.

Visualizations

Aldol_Condensation_Workflow Propanal Propanal Condensation Aldol Condensation Propanal->Condensation Base or Acid Catalyst Intermediate 2-Methyl-2-pentenal Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Oxidizing Agent (e.g., H₂O₂/NaClO₂ or Ag₂O) Final_Product This compound Oxidation->Final_Product

Caption: Workflow for the synthesis of this compound via aldol condensation.

Reppe_Synthesis_Workflow Piperylene Piperylene + CO + H₂O Carbonylation Hydroesterification Piperylene->Carbonylation Rhodium Catalyst Isomers cis/trans-2-Methyl-3-pentenoic acid Carbonylation->Isomers Isomerization Isomerization Isomers->Isomerization Acid Catalyst (e.g., ZnCl₂/Acetic Acid) Final_Product trans-2-Methyl-2-pentenoic acid Isomerization->Final_Product

Caption: Workflow for the Reppe synthesis of trans-2-Methyl-2-pentenoic acid.

Troubleshooting_Logic Start Low Product Yield Check_Route Identify Synthesis Route Start->Check_Route Aldol Aldol Condensation Check_Route->Aldol Aldol Reppe Reppe Synthesis Check_Route->Reppe Reppe Check_Catalyst_Aldol Evaluate Condensation Catalyst & Conditions Aldol->Check_Catalyst_Aldol Check_Catalyst_Reppe Evaluate Carbonylation Catalyst & Conditions Reppe->Check_Catalyst_Reppe Check_Oxidation Evaluate Oxidation Step Check_Catalyst_Aldol->Check_Oxidation Condensation OK Optimize Optimize Catalyst, Temperature, Reactant Ratios, Time Check_Catalyst_Aldol->Optimize Issue Found Check_Oxidation->Optimize Issue Found Check_Isomerization Evaluate Isomerization Step Check_Catalyst_Reppe->Check_Isomerization Carbonylation OK Check_Catalyst_Reppe->Optimize Issue Found Check_Isomerization->Optimize Issue Found

References

Technical Support Center: Purification of Synthetic 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in synthetic this compound?

A1: Common impurities in synthetically produced this compound, particularly from methods involving aldol (B89426) condensation of propanal followed by oxidation, include:

  • Unreacted Starting Materials: Propionaldehyde (propanal).

  • Intermediate Products: 2-Methyl-2-pentenal.

  • Side-Reaction Byproducts: Isomers of this compound and other related organic acids.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Water: Can be present from aqueous workups or as a byproduct.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification techniques for this compound are:

  • Acid-Base Extraction: To remove neutral and basic impurities.

  • Fractional Vacuum Distillation: To separate the product from components with different boiling points.

  • Recrystallization: To obtain a highly pure solid product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be reliably determined using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities. Carboxylic acids may require derivatization to improve their volatility and chromatographic behavior.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An accurate method to determine the absolute purity of the sample by comparing the integral of a signal from the analyte with that of a certified internal standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Issues

Problem: Low recovery of this compound after extraction.

  • Possible Cause 1: Incomplete extraction into the aqueous basic layer.

    • Solution: Ensure the pH of the aqueous solution is at least two pH units above the pKa of this compound (pKa is approximately 4-5). Use a sufficiently concentrated basic solution (e.g., 1-2 M NaOH). Perform multiple extractions with smaller volumes of the basic solution for higher efficiency.

  • Possible Cause 2: Incomplete precipitation upon acidification.

    • Solution: Ensure the pH of the aqueous layer is at least two pH units below the pKa of the acid. Use a strong acid like HCl (1-3 M) and check the pH with litmus (B1172312) paper or a pH meter. Cool the solution in an ice bath to decrease the solubility of the product.

Fractional Distillation Issues

Problem: The product is discolored (yellow or brown) after distillation.

  • Possible Cause: Thermal decomposition or polymerization of the unsaturated acid at high temperatures.

    • Solution: Perform the distillation under a high vacuum to lower the boiling point. A patent for a similar process suggests a boiling point of 89-92 °C at 1 mmHg.[1] Ensure the heating mantle temperature is not excessively high to avoid localized overheating. The use of a spinning band distillation column can improve separation efficiency at lower temperatures.

Problem: Poor separation of impurities.

  • Possible Cause: Insufficient column efficiency or improper distillation rate.

    • Solution: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Distill the mixture slowly to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.

Recrystallization Issues

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product (26-28 °C).

    • Solution: Use a lower-boiling point solvent or a mixed solvent system.

  • Possible Cause 2: The solution is supersaturated to a great extent, or cooled too quickly.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Possible Cause 3: Presence of impurities that inhibit crystallization.

    • Solution: Further purify the crude product by another method, such as acid-base extraction or distillation, before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation is slow.

    • Solution:

      • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seed the solution: Add a tiny crystal of pure this compound.

      • Concentrate the solution: Evaporate some of the solvent and allow it to cool again.

      • Cool to a lower temperature: Use an ice-salt bath or a freezer.

Problem: Low recovery of crystals.

  • Possible Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Data Presentation

Table 1: Illustrative Purity of this compound After Various Purification Steps

Purification StageTypical Purity (%)Common Impurities Removed
Crude Product80-90Propanal, 2-Methyl-2-pentenal, side-reaction products, solvents
After Acid-Base Extraction90-95Neutral and basic organic impurities
After Fractional Distillation>98Compounds with significantly different boiling points
After Recrystallization>99.5Minor structural isomers and other closely related impurities

Note: The purity values presented in this table are illustrative and may vary depending on the specific reaction conditions and the efficiency of the purification process.

Experimental Protocols

Acid-Base Extraction

Objective: To remove neutral and basic impurities from the crude product.

Methodology:

  • Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The sodium salt of this compound will be in the upper aqueous layer.

  • Drain the lower organic layer, which contains neutral and basic impurities.

  • Repeat the extraction of the organic layer with 1 M NaOH to ensure complete transfer of the acid.

  • Combine the aqueous extracts in a beaker and cool in an ice bath.

  • Slowly add 3 M hydrochloric acid (HCl) while stirring until the solution is acidic (pH < 2), which will precipitate the purified this compound.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Fractional Vacuum Distillation

Objective: To purify this compound from impurities with different boiling points.

Methodology:

  • Set up a fractional distillation apparatus equipped with a vacuum adapter. Use a short Vigreux column or a packed column for efficient fractionation.

  • Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system. A pressure of around 1 mmHg is recommended.

  • Begin heating the distillation flask gently.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at the appropriate boiling point. For this compound, this is expected to be in the range of 89-92 °C at 1 mmHg.[1]

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Recrystallization

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture. A patent suggests using "sherwood oil" (a petroleum ether fraction), indicating that a non-polar solvent is effective.[1] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be tested.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or a desiccator.

Mandatory Visualizations

experimental_workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Removes neutral/basic impurities distillation Fractional Vacuum Distillation extraction->distillation Removes volatile impurities recrystallization Recrystallization distillation->recrystallization Final polishing pure_product Pure this compound (>99.5%) recrystallization->pure_product

Caption: A general experimental workflow for the purification of this compound.

References

stability issues of 2-Methyl-2-pentenoic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Methyl-2-pentenoic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Visible Changes in this compound During Storage

Question Possible Cause Troubleshooting Steps
Why has my colorless this compound turned yellow? Oxidation or presence of impurities.1. Ensure the container is tightly sealed and was purged with an inert gas (e.g., nitrogen, argon) before sealing. 2. Store in a dark location, as light can accelerate degradation. 3. If the discoloration is significant, consider re-purifying the acid before use.
My liquid this compound has become more viscous or has solidified. Polymerization. Unsaturated carboxylic acids can be prone to polymerization, especially if exposed to light, heat, or certain impurities.1. Check the storage temperature. It should be stored in a cool environment. 2. Avoid exposure to radical initiators or high temperatures. 3. If polymerization has occurred, the product may not be suitable for use and should be disposed of according to safety guidelines.
There is a precipitate in my this compound. The material may have frozen at low temperatures. The melting point is approximately 14°C.[1] It could also be a degradation product or impurity.1. Gently warm the sample to room temperature to see if the solid redissolves. 2. If the solid does not redissolve, it is likely an impurity or degradation product, and the material should be purified or discarded.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound? this compound should be stored in a tightly closed container in a cool, dry, dark, and well-ventilated place.[1][2][3][4] To minimize oxidation, it is best to store it under an inert atmosphere (e.g., nitrogen or argon).

  • What is the recommended shelf life of this compound? One supplier suggests a shelf life of 12 months when stored under recommended conditions.[4] However, it is always best to check the quality of the material before use, especially if it has been stored for an extended period.

  • What materials are incompatible with this compound? Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2][5][6] Carboxylic acids can also be corrosive to metals, so storage in metal cabinets should be avoided.[7]

Stability and Degradation

  • Is this compound stable at room temperature? While it is generally considered stable under normal conditions, prolonged storage at room temperature, especially with exposure to light and air, can lead to degradation.[2][5] For long-term storage, refrigeration is recommended.

  • What are the potential degradation pathways for this compound? As an α,β-unsaturated carboxylic acid, potential degradation pathways include:

    • Oxidation: The double bond is susceptible to oxidation, which can lead to cleavage of the carbon-carbon double bond.[1]

    • Polymerization: Like other α,β-unsaturated carbonyl compounds, it may be prone to polymerization.[8]

    • Decarboxylation: While less common for α,β-unsaturated acids under mild conditions, decarboxylation can occur under heat or acidic conditions, potentially after isomerization to a β,γ-unsaturated form.[4][5]

  • How can I check the purity of my this compound? Standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity and identify any degradation products.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature Cool, dark place[3][4]
Shelf Life 12 months[4]
Melting Point 14 °C[1]
Boiling Point 171 °C[1]
Flash Point 64 °C[1]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

  • Objective: To assess the physical state of this compound.

  • Procedure:

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

    • In a well-ventilated fume hood, open the container.

    • Observe the color of the liquid. It should be colorless to pale yellow.[4]

    • Note the viscosity. It should be a mobile liquid.

    • Check for the presence of any solid material or precipitate.

  • Interpretation: Any significant deviation from a colorless, clear liquid may indicate degradation or contamination.

Protocol 2: Stability Assessment by Gas Chromatography (GC)

  • Objective: To quantitatively assess the purity of this compound and detect any volatile degradation products.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • GC System: Use a GC system equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., a wax or polyethylene (B3416737) glycol-based column) is suitable for separating carboxylic acids.

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Data Analysis: Integrate the peak areas. The purity can be estimated by the relative area of the main peak. The appearance of new, smaller peaks over time can indicate degradation.

  • Note: This is a general protocol and may need to be optimized for your specific instrumentation and requirements.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation Products (e.g., aldehydes, ketones) A->B Exposure to Air/Oxidizing Agents C Polymer A->C Heat/Light/Initiators D Decarboxylation Product (alkene) A->D Heat/Acid

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Start Observe Change in This compound Q1 Is the material discolored? Start->Q1 A1 Check for Air/Light Exposure Store in Dark/Inert Atmosphere Q1->A1 Yes Q2 Is the material viscous/solidified? Q1->Q2 No End Consider Purification or Disposal A1->End A2 Check Storage Temperature Avoid Heat/Initiators Q2->A2 Yes Q3 Is there a precipitate? Q2->Q3 No A2->End A3 Gently Warm to Room Temp Check if it Redissolves Q3->A3 Yes Q3->End No A3->End Does not redissolve

Caption: Workflow for troubleshooting stability issues.

StorageConditions Relationship Between Storage Conditions and Stability cluster_good Optimal Storage cluster_bad Poor Storage Cool Cool Stability High Stability Cool->Stability Dry Dry Dry->Stability Dark Dark Dark->Stability Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stability Tightly Sealed Tightly Sealed Tightly Sealed->Stability High Temperature High Temperature Degradation Degradation High Temperature->Degradation Moisture Moisture Moisture->Degradation UV Light UV Light UV Light->Degradation Oxygen Oxygen Oxygen->Degradation Loose Cap Loose Cap Loose Cap->Degradation

Caption: Impact of storage conditions on stability.

References

Technical Support Center: Green Synthesis of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-Methyl-2-pentenoic acid.

Troubleshooting Guides

Encountering unexpected results is a common part of the experimental process. This section provides guidance on how to troubleshoot common issues that may arise during the green synthesis of this compound.

Issue 1: Low Yield in Aldol Condensation of Propanal

Potential Cause Recommended Action
Suboptimal Reaction Temperature Verify and calibrate your temperature control equipment. Optimal temperatures are often cited around 30-40°C.[1]
Incorrect Catalyst Loading or Activity Ensure the correct catalyst-to-substrate ratio. If using a solid catalyst, check for deactivation and consider regeneration or replacement. For base catalysts like NaOH, ensure the concentration is accurate.[1]
Insufficient Reaction Time Monitor the reaction progress using techniques like GC or TLC to ensure it has reached completion. Reaction times can vary from 45 minutes to 2 hours.[1]
Poor Quality of Starting Material (Propanal) Use freshly distilled propanal to avoid impurities that can interfere with the reaction.

Issue 2: Catalyst Deactivation in Reppe-type Carbonylation

Potential Cause Recommended Action
Presence of Impurities in Feedstock Purify the piperylene and carbon monoxide feedstocks to remove any potential catalyst poisons.
Ligand Degradation The organic phosphine (B1218219) ligand may degrade under reaction conditions. Consider using more robust ligands or adjusting the reaction temperature.[2]
Leaching of the Metal Catalyst If using a supported catalyst, metal leaching can occur. Analyze the reaction mixture for dissolved metals and consider catalyst re-impregnation or using a different support.

Issue 3: Low Selectivity in the Oxidation of 2-Methyl-2-pentenal (B83557)

Potential Cause Recommended Action
Over-oxidation or Side Reactions Adjust the oxidant-to-substrate ratio. Using a milder oxidant or a selective catalyst like Nafion-H® with hydrogen peroxide can improve selectivity.[1]
Incorrect pH of the Reaction Medium The pH can significantly influence the reaction pathway. Monitor and control the pH throughout the reaction.
Reaction Temperature is Too High High temperatures can promote side reactions. Conduct the oxidation at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: The main green chemistry approaches focus on improving atom economy, using less hazardous chemicals, and employing renewable resources and catalysts. Key methods include:

  • Aldol Condensation and Oxidation: This two-step process starts with the self-condensation of propanal, followed by the oxidation of the resulting 2-methyl-2-pentenal.[1] Green aspects of this method involve using water as a solvent and employing recyclable catalysts.[1][3]

  • Reppe-type Carbonylation: This method utilizes piperylene, carbon monoxide, and water with a homogeneous catalyst system, often based on rhodium.[1][2] It is noted for its high atom economy.[2]

  • Biocatalysis: The use of enzymes for the synthesis of this compound is an area of active research.[1] Biocatalysis offers the potential for high stereoselectivity under mild reaction conditions.[1]

Q2: How can I make the oxidation of 2-methyl-2-pentenal greener?

A2: To make the oxidation step more environmentally friendly, you can:

  • Replace traditional stoichiometric oxidants with catalytic systems. For example, using a solid, recyclable acid catalyst like Nafion-H® in the presence of hydrogen peroxide is a greener alternative to soluble acids.[1]

  • Utilize water as a solvent instead of organic solvents, which reduces costs and environmental impact.[3]

  • Employ oxidants that produce benign byproducts, such as hydrogen peroxide (byproduct is water).

Q3: What are the main challenges in developing biocatalytic routes for this compound synthesis?

A3: While promising, biocatalytic routes face several challenges:

  • Enzyme Discovery and Engineering: Identifying or engineering enzymes with high activity and selectivity for the specific substrates is a primary hurdle.

  • Enzyme Stability: Enzymes can be sensitive to reaction conditions such as temperature and pH, leading to deactivation.

  • Downstream Processing: Separating the product from the aqueous reaction medium and the biocatalyst can be complex and energy-intensive.

  • Substrate/Product Inhibition: The enzyme's activity may be inhibited by high concentrations of the substrate or product.

Q4: What are the advantages of using a heterogeneous catalyst in the synthesis of this compound?

A4: Heterogeneous catalysts offer several advantages in line with green chemistry principles:

  • Easy Separation and Recyclability: Solid catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and reducing waste.[1]

  • Improved Catalyst Lifespan: Supported catalysts can exhibit enhanced stability and a longer operational lifetime.[1]

  • Continuous Processing: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can improve efficiency and safety.

Quantitative Data Summary

Synthesis RouteKey ReactantsCatalystSolventTemperature (°C)Reaction TimeYield (%)Selectivity (%)Reference
Aldol CondensationPropanalStrong anion-exchange resinNot specified302 hours93.54 (of intermediate)-[1]
Aldol CondensationPropanalSodium hydroxide (B78521)Not specified4045 minutes93 (of intermediate)-[1]
Reppe Carbonylation & IsomerizationPiperylene, CO, H₂ORhodium/phosphine & acid catalystDMI or HMPA90-140 (Step 1), 50-80 (Step 2)Not specifiedNot specifiedNot specified[2]
Oxidation2-methyl-2-pentenalNaClO₂ / H₂O₂Water108 hours35-[3]

Experimental Protocols

1. Synthesis of 2-Methyl-2-pentenal via Aldol Condensation

  • Materials: Propanal, sodium hydroxide solution (0.25–0.75 mol/L).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and temperature control, add the propanal.

    • Under controlled temperature (e.g., 40°C), slowly add the sodium hydroxide solution. The molar ratio of propanal to sodium hydroxide should be between 5:1 and 10.6:1.[3]

    • Maintain the reaction mixture at the set temperature with vigorous stirring for the specified duration (e.g., 45 minutes).[1]

    • Monitor the reaction progress by GC.

    • Upon completion, cool the reaction mixture and proceed with neutralization and extraction of the 2-methyl-2-pentenal intermediate.

2. Oxidation of 2-Methyl-2-pentenal to this compound in an Aqueous System

  • Materials: 2-methyl-2-pentenal, sodium chlorite (B76162) (NaClO₂), hydrogen peroxide (H₂O₂), NaH₂PO₄ solution.

  • Procedure:

    • In a four-necked flask, add 2-methyl-2-pentenal and NaH₂PO₄ solution.[3]

    • Cool the mixture in an ice-water bath to 10°C.[3]

    • Slowly and simultaneously add solutions of H₂O₂ and NaClO₂. The molar ratio of 2-methyl-2-pentenal:H₂O₂:NaClO₂ should be approximately 1:1.2:1.2.[3]

    • After the addition, continue stirring at 10°C for 8 hours, maintaining the pH between 4.8 and 5.0.[3]

    • After the reaction is complete, separate the organic phase.

    • The crude product can be purified by recrystallization or vacuum distillation.[3]

Visualizations

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation cluster_2 Purification propanal1 Propanal intermediate 2-Methyl-2-pentenal propanal1->intermediate propanal2 Propanal propanal2->intermediate final_product This compound intermediate->final_product catalyst1 Base Catalyst (e.g., NaOH) catalyst1->intermediate purification Distillation / Recrystallization final_product->purification oxidant Oxidant (e.g., H2O2/NaClO2) oxidant->final_product

Caption: Workflow for the two-step synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-Methyl-2-pentenoic acid purity against other techniques and presents supporting experimental data.

Comparison of Analytical Methods

While several methods can be employed for the analysis of short-chain fatty acids, HPLC and Gas Chromatography (GC) are the most prevalent. The choice between these methods depends on various factors, including the analyte's properties, the required sensitivity, and the available equipment.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 reverse-phase silica (B1680970) gel.Various, often polar capillary columns.
Mobile/Carrier Gas Liquid solvent mixture (e.g., acetonitrile (B52724) and water).Inert gas (e.g., helium, nitrogen).
Derivatization Often not required, allowing for direct analysis.[1]Frequently necessary to increase volatility and thermal stability.
Analysis Time Can be as short as 8-15 minutes.[1][2]Typically longer, ranging from 14 to 60 minutes.[1][2]
Sensitivity Good, can be enhanced with sensitive detectors like mass spectrometry (LC-MS).[2]Very high, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Sample Preparation Generally simple, involving dissolution and filtration.Can be more complex due to the need for derivatization.
Instrumentation Cost Moderate to high.Moderate to high.
Best Suited For Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.

HPLC Purity Validation Data

The following table summarizes hypothetical data from the HPLC purity validation of a this compound sample. The analysis was performed using the detailed protocol provided below. Potential impurities, such as the cis-isomer and a synthesis-related impurity (2-hydroxy-2-methylvaleric acid), are included.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (mg/mL)% Area
2-hydroxy-2-methylvaleric acid2.8515.20.0150.76%
cis-2-Methyl-2-pentenoic acid 4.1225.80.0261.29%
This compound 5.34 1950.5 1.950 97.53%
Unknown Impurity6.788.5-0.42%

Experimental Workflow for HPLC Purity Validation

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_report Reporting prep_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Standard Solution filter_std Filter Standard (0.45 µm) prep_std->filter_std hplc_system HPLC System Setup filter_sample->hplc_system filter_std->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample acquire_data Acquire Chromatogram inject_sample->acquire_data inject_std->inject_sample integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity generate_report Generate Validation Report calc_purity->generate_report

Caption: Workflow for the HPLC purity validation of this compound.

Detailed Experimental Protocol: HPLC Purity Validation

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Accurately weigh approximately 20 mg of the this compound reference standard into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid) to obtain a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Sample Solution Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition to obtain a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the standard solution in six replicates to establish system suitability (repeatability of retention time and peak area).

  • Inject the sample solution.

7. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Integrate the peak areas of all components in the sample chromatogram.

  • Calculate the purity of the this compound sample using the area percent method:

    % Purity = (Area of this compound peak / Total area of all peaks) x 100

8. Stability and Storage:

  • This compound is stable under recommended storage conditions. It should be kept in sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area.[3] The material may freeze at low temperatures, and its quality should be checked before use.[4]

Potential Impurities:

  • During the synthesis of this compound, potential impurities can arise from starting materials, by-products, or degradation products. One common synthesis route involves the oxidation of 2-methyl-2-pentenal.[5] Incomplete reaction or side reactions could lead to the presence of the starting aldehyde or other related compounds. Another potential impurity is the geometric isomer, cis-2-Methyl-2-pentenoic acid. The presented HPLC method is designed to separate the main component from these and other potential impurities.

References

Limited Data Available on Comparative Biological Activity of 2-Methyl-2-pentenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to summarize the existing chemical information for these isomers and to provide a foundational understanding of how their structural differences could potentially influence their biological activity. It also outlines hypothetical experimental approaches that could be employed in future research to elucidate and compare their effects.

Chemical and Physical Properties

The (E) and (Z) isomers of 2-methyl-2-pentenoic acid share the same molecular formula (C₆H₁₀O₂) and molecular weight (114.14 g/mol ), but differ in the spatial arrangement of their atoms around the carbon-carbon double bond.[1][2][3][4] This difference in stereochemistry can lead to variations in their physical properties and, theoretically, in their interactions with biological systems.

Property(E)-2-methyl-2-pentenoic acid (trans)(Z)-2-methyl-2-pentenoic acid (cis)
Synonyms trans-2-Methyl-2-pentenoic acidcis-2-Methyl-2-pentenoic acid
CAS Number 16957-70-3, 3142-72-1[3]1617-37-4[4]
Appearance Colorless to pale yellow liquid[3]Not specified
Odor Fruity, strawberry, woody[5]Not specified
Boiling Point Not specified123-125 °C @ 30 mmHg[4]
Solubility Slightly soluble in water; soluble in chloroform, ether[3]Not specified
Known Applications
Potential for Differential Biological Activity: A Conceptual Overview

Geometric isomers can exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. The different three-dimensional shapes of the (E) and (Z) isomers could lead to variations in binding affinity and efficacy at a target site. For instance, one isomer might fit perfectly into the active site of an enzyme, acting as an inhibitor or a substrate, while the other isomer, with its different spatial arrangement, may bind poorly or not at all.

G Conceptual Diagram of Isomer-Receptor Interaction cluster_isomers Isomers of this compound cluster_receptor Biological Receptor cluster_response Biological Response E_isomer (E)-isomer (trans) receptor Receptor Binding Site E_isomer->receptor High Affinity Binding Z_isomer (Z)-isomer (cis) Z_isomer->receptor Low Affinity Binding strong_response Strong Biological Response receptor->strong_response weak_response Weak or No Response receptor->weak_response

Caption: Hypothetical interaction of (E) and (Z) isomers with a biological receptor.

Hypothetical Signaling Pathway

While no specific signaling pathways have been identified for this compound isomers, a common mechanism for small molecule fatty acids involves interaction with cell surface or nuclear receptors, leading to a downstream signaling cascade. The following diagram illustrates a generalized pathway.

G Generalized Small Molecule Signaling Pathway ligand This compound Isomer receptor Cell Surface Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling cascade initiated by a small molecule ligand.

Future Directions: Proposed Experimental Protocols

To address the current knowledge gap, the following experimental approaches could be employed to compare the biological activities of (E)- and (Z)-2-methyl-2-pentenoic acid.

Cytotoxicity Assays
  • Objective: To determine and compare the cytotoxic effects of the isomers on various cell lines.

  • Methodology:

    • Culture selected cell lines (e.g., hepatocytes, keratinocytes, cancer cell lines) in 96-well plates.

    • Treat the cells with a range of concentrations of each isomer for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or LDH (lactate dehydrogenase) release, which indicates membrane damage.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each isomer to compare their cytotoxic potency.

Anti-inflammatory Activity Assays
  • Objective: To investigate and compare the potential anti-inflammatory properties of the isomers.

  • Methodology:

    • Use a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

    • Pre-treat the cells with different concentrations of each isomer before stimulating with LPS.

    • Measure the production of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and cytokines (e.g., TNF-α, IL-6) using ELISA (enzyme-linked immunosorbent assay).

    • Compare the ability of each isomer to reduce the levels of these inflammatory markers.

Receptor Binding Assays
  • Objective: To identify and compare the binding affinities of the isomers to specific receptors.

  • Methodology:

    • Based on structural similarity to known ligands, select potential receptor targets (e.g., free fatty acid receptors like GPR40/FFAR1).

    • Perform competitive binding assays using a radiolabeled or fluorescently-labeled known ligand for the receptor.

    • Incubate the receptor preparation with the labeled ligand and increasing concentrations of each unlabeled isomer.

    • Measure the displacement of the labeled ligand to determine the binding affinity (Ki or IC₅₀) of each isomer.

The following workflow diagram illustrates a general approach for comparing the biological activities of the two isomers.

G Experimental Workflow for Comparing Isomer Bioactivity start Obtain Pure (E) and (Z) Isomers cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Measurement) start->anti_inflammatory receptor_binding Receptor Binding Assays start->receptor_binding data_analysis Data Analysis and Comparison cytotoxicity->data_analysis anti_inflammatory->data_analysis receptor_binding->data_analysis conclusion Conclusion on Differential Bioactivity data_analysis->conclusion

Caption: A generalized workflow for the comparative biological evaluation of isomers.

References

A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of 2-Methyl-2-pentenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic distinctions between the cis and trans isomers of 2-Methyl-2-pentenoic acid, offering researchers critical insights for accurate characterization and development.

In the realm of organic chemistry and drug development, the precise identification of stereoisomers is paramount, as subtle differences in spatial arrangement can lead to profound variations in biological activity and physical properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of this compound, focusing on Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. While comprehensive experimental data for the trans isomer is well-documented, specific experimental spectra for the cis isomer are not as readily available in the public domain. Therefore, this comparison presents the known data for the trans isomer and elucidates the expected spectroscopic characteristics of the cis isomer based on established principles of stereoisomerism and spectroscopic theory.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignmenttrans-2-Methyl-2-pentenoic acid[1]cis-2-Methyl-2-pentenoic acid (Expected)Key Differentiating Feature
-COOH ~12.0 (broad s)~12.0 (broad s)The acidic proton is typically broad and downfield for both isomers.
C3-H (vinyl) ~6.8 (t)Expected to be downfield of the trans isomerThe chemical shift of the β-vinyl proton is a critical differentiator. In the cis isomer, this proton is expected to be deshielded due to its proximity to the carboxylic acid group.
C4-H₂ ~2.2 (p)Similar to trans
C2-CH₃ ~1.8 (s)Similar to trans
C5-H₃ ~1.1 (t)Similar to trans

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignmenttrans-2-Methyl-2-pentenoic acid[1]cis-2-Methyl-2-pentenoic acid (Expected)Key Differentiating Feature
C1 (-COOH) ~174~174The carbonyl carbon chemical shift is not expected to differ significantly.
C2 (=C(CH₃)-) ~128Similar to trans
C3 (=CH-) ~145Expected to be slightly different from the trans isomerThe chemical shift of the β-vinyl carbon can be influenced by the stereochemistry.
C4 (-CH₂-) ~22~22
C5 (-CH₃) ~13~13
C2-CH₃ ~12~12

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Vibrational Modetrans-2-Methyl-2-pentenoic acid[1]cis-2-Methyl-2-pentenoic acid (Expected)Key Differentiating Feature
O-H stretch (acid) ~3200-2500 (broad)~3200-2500 (broad)The broad O-H stretch is characteristic of carboxylic acid dimers in both isomers.
C=O stretch (acid) ~1690Similar to transConjugation with the C=C bond lowers the frequency.
C=C stretch ~1650Similar to trans
=C-H bend (out-of-plane) ~970~690The out-of-plane =C-H bending vibration is a classic diagnostic tool. Trans alkenes typically show a strong band around 970 cm⁻¹, while cis alkenes exhibit a band around 690 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.

    • ATR: Place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of this compound.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of cis & trans Isomers purification Purification of Isomers (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir nmr_analysis Analyze NMR Spectra: - Chemical Shifts - Coupling Constants nmr->nmr_analysis ir_analysis Analyze IR Spectra: - Characteristic Frequencies ir->ir_analysis comparison Side-by-Side Comparison of Spectroscopic Data nmr_analysis->comparison ir_analysis->comparison conclusion Structural Elucidation & Confirmation of Isomers comparison->conclusion

Caption: A flowchart detailing the experimental and analytical steps for the spectroscopic comparison of cis and trans isomers.

References

A Comparative Guide to the Quantitative Analysis of 2-Methyl-2-pentenoic Acid in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds in complex natural extracts is a critical step in product development and quality control. This guide provides a comparative overview of three prominent analytical techniques for the quantitative analysis of 2-Methyl-2-pentenoic acid, a volatile unsaturated short-chain fatty acid found in various natural sources, including blueberries.[1] The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a comparative summary of the performance of GC-MS, HPLC, and qNMR for the analysis of short-chain fatty acids (SCFAs) like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Selectivity High to Very HighModerate to HighHigh
Sensitivity Very High (sub-µg/mL)High (µg/mL)Moderate (mg/mL)
Limit of Detection (LOD) ~0.01 µg/mL (for similar SCFAs)~0.1-1 µg/mL (for similar organic acids)~10-100 µg/mL (estimated for small molecules)
Limit of Quantitation (LOQ) ~0.1 µg/mL (for similar SCFAs)~0.5-5 µg/mL (for similar organic acids)~50-500 µg/mL (estimated for small molecules)
Linearity (R²) > 0.99> 0.99> 0.99
Recovery 95-117% (for similar SCFAs)[2][3]90-106% (for similar organic acids)Generally high, less affected by matrix
Sample Throughput ModerateHighLow to Moderate
Derivatization Often required for volatility and stabilityCan be used to enhance detectionNot required
Matrix Effect Can be significantCan be significantMinimal

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantitative analysis. The following sections outline representative methodologies for each technique, adapted for the quantification of this compound in a natural extract, such as from blueberries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For acidic analytes like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability. A common approach involves the conversion of the carboxylic acid to a more volatile ester derivative.

1. Sample Preparation: Solid-Phase Microextraction (SPME) and Derivatization

  • Homogenization: Homogenize 10 g of the natural extract sample (e.g., blueberry puree) in a 20-mL SPME vial.[4]

  • Salting-out: Add 2.2 g of NaCl to the homogenized sample to increase the volatility of the analyte.[4]

  • Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample vial for 60 minutes at 50°C.[5]

  • Derivatization (on-fiber or post-desorption): While direct analysis of the underivatized acid is possible, derivatization to its methyl ester is recommended for improved performance. This can be achieved by exposing the fiber to a derivatizing agent, such as methanol (B129727) with an acid catalyst (e.g., sulfuric acid or HCl), or by injecting the desorbed analytes along with a derivatizing agent like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH).[6]

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min).

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Quantification: Use a stable isotope-labeled internal standard of a similar short-chain fatty acid for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, which possesses a chromophore due to the carbon-carbon double bond conjugated with the carboxylic acid, direct UV detection is feasible.

1. Sample Preparation: Liquid-Solid Extraction

  • Extraction: Extract 5 g of the homogenized natural sample with 20 mL of methanol/water (80:20, v/v) containing 0.1% formic acid.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). Start with 95% A, ramp to 50% A over 20 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. An external standard method is common, but for complex matrices, the use of a suitable internal standard is recommended.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of analytes in a complex mixture without the need for chromatographic separation. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate concentration determination.[7]

1. Sample Preparation

  • Extraction: Perform an exhaustive extraction of a precisely weighed amount of the natural material (e.g., 200 mg of lyophilized blueberry powder) with a suitable deuterated solvent (e.g., Methanol-d4).

  • Internal Standard: Add a precisely weighed amount of a certified internal standard to the extract. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Filtration: Filter the sample into a 5 mm NMR tube.

2. qNMR Analysis

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Solvent: Methanol-d4.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150 for the signals used for quantification.

  • Data Processing: Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a baseline correction.

  • Quantification: Integrate a well-resolved signal of this compound (e.g., the vinylic proton) and a signal from the internal standard. The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization of Natural Extract SPME Headspace SPME Extraction Homogenization->SPME Derivatization Derivatization (e.g., Methylation) SPME->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Liquid-Solid Extraction Filtration Filtration Extraction->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification Quantification (External/Internal Standard) UV_Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction with Deuterated Solvent Internal_Standard Addition of Internal Standard Extraction->Internal_Standard Filtration Filtration into NMR Tube Internal_Standard->Filtration NMR_Acquisition 1D Proton NMR Acquisition Filtration->NMR_Acquisition Integration Signal Integration NMR_Acquisition->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for qNMR analysis of this compound.

References

comparing the efficacy of different catalysts for 2-Methyl-2-pentenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Methyl-2-pentenoic acid, a valuable compound in the flavor, fragrance, and pharmaceutical industries, can be achieved through various catalytic routes. This guide provides a comparative analysis of the efficacy of different catalysts for two prominent synthesis pathways: the aldol (B89426) condensation of propanal followed by oxidation, and the Reppe carbonylation of piperylene. The performance of these catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions, providing researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and process optimization.

Catalytic Pathway 1: Aldol Condensation of Propanal and Subsequent Oxidation

This widely utilized two-step process first involves the self-condensation of propanal to form the intermediate, 2-methyl-2-pentenal (B83557). This intermediate is then oxidized to yield this compound. The choice of catalyst in both steps is crucial for maximizing yield and selectivity.

Comparison of Catalysts for Aldol Condensation of Propanal

The self-aldol condensation of propanal is a critical C-C bond-forming reaction. Various catalytic systems have been explored to optimize this transformation. Below is a comparison of key catalysts based on reported experimental data.

CatalystPropanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Temperature (°C)Reaction Time (h)Notes
Strong Anion-Exchange Resin 97[1]95[1]35[2]1[2]Reaction performed in aqueous media.[1]
Hydrotalcite (Mg/Al=3.5) 97[2]99[2]100[2]10[2]Solvent-free conditions.
Nitrogenous Organic Base & Organic Acid >95 (yield)HighNot SpecifiedNot SpecifiedNo solvent used in the reaction process.
Catalytic Oxidation of 2-Methyl-2-pentenal

The subsequent oxidation of 2-methyl-2-pentenal to this compound is a critical step. While various oxidizing agents can be used, catalytic methods are preferred for their efficiency and selectivity.

Catalyst / ReagentYield of this compound (%)Temperature (°C)Reaction Time (h)Notes
Sodium Chlorite (B76162) / Hydrogen Peroxide HighRoom Temperature-A mild and selective method for oxidizing α,β-unsaturated aldehydes.[3]
Air / Metal Acetates Lower conversion efficiency reportedNot SpecifiedNot SpecifiedA potential "green" alternative.
Nafion-H® / Hydrogen Peroxide EfficientNot SpecifiedNot SpecifiedSolid, recyclable acid catalyst.[1]

Catalytic Pathway 2: Reppe Carbonylation of Piperylene

An alternative, atom-economical route to this compound is the Reppe carbonylation of piperylene. This process involves a two-step catalytic sequence: hydroesterification followed by isomerization.

Comparison of Catalysts for Reppe Carbonylation and Isomerization

The initial hydroesterification of piperylene with carbon monoxide and water is typically catalyzed by a rhodium complex, followed by an acid-catalyzed isomerization of the intermediate to the final product.

StepCatalystYield / SelectivityTemperature (°C)Pressure (MPa)Notes
Hydroesterification Rhodium Salt (e.g., Rh₂(CO)₄Cl₂) & Phosphine (B1218219) LigandHigh conversion and selectivity to 2-methyl-3-pentenoic acid isomers reported.90-140[4]2.0-3.5 (CO)[4]The choice of phosphine ligand is crucial for selectivity.
Isomerization Zinc Chloride in Acetic AcidHigh yield of trans-2-Methyl-2-pentenoic acid.50-80[4]-The zinc chloride/acetic acid system facilitates the rearrangement of the double bond.[4]

Experimental Protocols

General Protocol for Aldol Condensation of Propanal using a Strong Anion-Exchange Resin

In a temperature-controlled reactor, propanal is mixed with an aqueous suspension of a strong anion-exchange resin.[1] The mixture is stirred vigorously for a specified time at a set temperature (e.g., 35°C for 1 hour).[2] The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the solid resin catalyst is removed by filtration, and the aqueous phase containing the product, 2-methyl-2-pentenal, is separated for subsequent oxidation.

General Protocol for Oxidation of 2-Methyl-2-pentenal using Sodium Chlorite and Hydrogen Peroxide

To a solution of 2-methyl-2-pentenal in a suitable solvent (e.g., aqueous acetonitrile), a phosphate (B84403) buffer is added to maintain a pH of approximately 4.3.[3][5] Hydrogen peroxide is then added, followed by the slow addition of an aqueous solution of sodium chlorite at room temperature.[3] The reaction is stirred until completion, monitored by thin-layer chromatography (TLC) or GC. The resulting this compound is then extracted and purified.

General Protocol for Reppe Carbonylation of Piperylene

In a high-pressure autoclave, piperylene, water, and a suitable solvent are charged along with the rhodium catalyst and a phosphine ligand.[4] The reactor is pressurized with carbon monoxide and heated to the desired temperature (e.g., 90-140°C).[4] After the reaction, the resulting mixture containing cis/trans isomers of 2-methyl-3-pentenoic acid is separated from the catalyst.

General Protocol for Isomerization of 2-methyl-3-pentenoic acid

The mixture of 2-methyl-3-pentenoic acid isomers is treated with a solution of zinc chloride in acetic acid.[4] The mixture is heated (e.g., 50-80°C) to facilitate the isomerization to the thermodynamically more stable trans-2-Methyl-2-pentenoic acid.[4] The final product is then purified by distillation.

Visualizing the Catalytic Workflow

The following diagram illustrates the general experimental workflow for comparing the efficacy of the two main synthetic pathways for this compound.

G cluster_0 Pathway 1: Aldol Condensation & Oxidation cluster_1 Pathway 2: Reppe Carbonylation A1 Propanal B1 Aldol Condensation Catalyst Comparison (e.g., Anion Resin, Hydrotalcite) A1->B1 C1 2-Methyl-2-pentenal B1->C1 D1 Oxidation Catalyst Comparison (e.g., NaClO2/H2O2, Air/Metal Acetates) C1->D1 E1 This compound D1->E1 end Product Analysis (Yield, Selectivity, Purity) E1->end A2 Piperylene + CO + H2O B2 Hydroesterification (Rh-based Catalyst) A2->B2 C2 2-Methyl-3-pentenoic Acid Isomers B2->C2 D2 Isomerization (Acid Catalyst, e.g., ZnCl2/HOAc) C2->D2 E2 This compound D2->E2 E2->end start Start start->A1 start->A2

Caption: Comparative workflow for this compound synthesis.

References

A Comparative Guide to the Synthesis and Applications of 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-2-pentenoic acid, also known by trade names such as Strawberriff®, is a versatile α,β-unsaturated carboxylic acid with significant applications across various industries, including flavor and fragrance, pharmaceuticals, and agriculture.[1][2][3][4] Its characteristic fruity, strawberry-like aroma makes it a valuable ingredient in food and cosmetic products.[1][2][3][5] This guide provides a comparative overview of its synthesis methods and a review of its current and potential applications, supported by available experimental data.

Synthesis of this compound: A Comparative Analysis

The industrial production of this compound is primarily achieved through the aldol (B89426) condensation of propanal followed by the oxidation of the resulting α,β-unsaturated aldehyde. However, alternative methods such as the Reppe carbonylation and the Horner-Wadsworth-Emmons reaction offer different approaches to its synthesis.

Key Synthesis Methods

A comparison of the most common synthetic routes to this compound is presented in Table 1.

Method Starting Materials Key Reagents & Conditions Reported Yield Advantages Disadvantages
Aldol Condensation & Oxidation Propanal1. Aldol Condensation: Base catalyst (e.g., NaOH, anion exchange resin). 2. Oxidation: Oxidizing agent (e.g., NaClO₂, H₂O₂).[6][7][8]Step 1: >90% (for 2-methyl-2-pentenal).[7][9] Step 2: ~85% reported with NaClO₂/H₂O₂.[2]Readily available and inexpensive starting materials, suitable for large-scale production.[10]Can involve hazardous reagents and multiple steps.
Reppe Carbonylation Piperylene, Carbon Monoxide, WaterRhodium or Palladium-based catalyst, acid catalyst for isomerization.[2][10]High yield reported in patents.[2]High atom economy, environmentally friendly.[2]Requires specialized high-pressure equipment and expensive catalysts.
Horner-Wadsworth-Emmons (HWE) Reaction Aldehyde/Ketone, Phosphonate (B1237965) reagentStrong base (e.g., NaH, KHMDS).[11][12]Generally good to excellent for α,β-unsaturated esters/amides.[13]High stereoselectivity (predominantly E-isomer), mild reaction conditions.[12]Stoichiometric use of reagents, generation of phosphate (B84403) byproducts.[11][12]
Hydrolysis of Methyl 2-pentenoate Methyl 2-pentenoatePotassium hydroxide (B78521) in methanol/water, heating.77%.[14]Relatively simple final step.Requires prior synthesis of the ester precursor.
Experimental Protocols

1. Aldol Condensation of Propanal and Subsequent Oxidation

This two-step process is a common industrial route.

  • Step 1: Synthesis of 2-Methyl-2-pentenal (B83557) (Aldol Condensation)

    • Methodology: Propanal undergoes a self-aldol condensation reaction in the presence of a base catalyst. Anion exchange resins have been shown to be effective catalysts, leading to high yields.[7] In a typical procedure, propanal is reacted in the presence of an anion exchange resin at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours).[7] The use of a solvent such as benzene (B151609) has been reported.[7] Alternatively, solid base catalysts like hydrotalcite have been used in solvent-free conditions, achieving high conversion and selectivity at elevated temperatures (e.g., 100°C).

    • Yield: Yields of 2-methyl-2-pentenal can exceed 90-95% under optimized conditions.[7][9]

  • Step 2: Oxidation of 2-Methyl-2-pentenal to this compound

    • Methodology: The intermediate, 2-methyl-2-pentenal, is then oxidized to the carboxylic acid. A common method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like hydrogen peroxide (H₂O₂) in an aqueous medium.[6] A patented method suggests a molar ratio of 2-methyl-2-pentenal:H₂O₂:NaClO₂ of 1:1-1.2:1-1.2 with a reaction time of 6-38 hours.[8] The reaction is often carried out in water, which is considered a green solvent.[6]

    • Yield: A study reported an 85% yield of (E)-2-methyl-2-pentenoic acid using a molar ratio of NaClO₂ to aldehyde of 1.6:1 and H₂O₂ to aldehyde of 1.2:1.[2]

2. Horner-Wadsworth-Emmons (HWE) Reaction

While a specific protocol for this compound was not found, a general procedure for the synthesis of α,β-unsaturated esters (which can be subsequently hydrolyzed to the acid) is as follows:

  • Methodology: A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to form a stabilized carbanion. This carbanion is then reacted with an aldehyde (in this case, propanal) at a low temperature (e.g., 0°C to room temperature). The reaction typically yields the (E)-isomer with high selectivity.[12] The resulting ester is then hydrolyzed to the carboxylic acid.

  • Advantages: This method offers excellent stereocontrol, and the purification is often simplified due to the water-solubility of the phosphate byproduct.[11][12]

Applications of this compound

This compound's unique properties make it a valuable compound in several industries.

Flavor and Fragrance Industry

This is the most well-established application of this compound.

  • Flavor Profile: It possesses a characteristic sweet, fruity, and strawberry-like aroma with woody and jammy nuances.[1][3][5] This makes it an important component in the formulation of artificial strawberry and other fruit flavors for use in confectionery, beverages, and dairy products.[1][3][5]

  • Fragrance Applications: In perfumery, it is used to impart a natural, fruity-herbal character to fragrances, particularly in shampoos and other cosmetic products.[15] It is reported to be stable in various functional bases.[13]

  • Performance Data:

    • Odor Life: The odor life on a smelling strip is approximately 1.7 hours.[16]

    • Typical Usage: The typical usage level in perfume compounds ranges from 0.04% to a maximum of 2.0%.[16]

Application Suitability in Perfumery Rating (out of 9)
Alcoholic Perfume9
Creams and Lotions9
Lipsticks9
Tablet Soap9
Liquid Soap8
Shampoo6
(Source: PerfumersWorld, rating out of 9 where 9 is very good performance)[17]
Pharmaceutical Industry

The application of this compound in the pharmaceutical sector is primarily as a building block for the synthesis of more complex, biologically active molecules.

  • Synthesis of Natural Products: (E)-2-Methyl-2-pentenoic acid is a known component used in the synthesis of the cytotoxic natural product Lactimidomycin.[18][19]

  • Derivatives with Potential Activity: While data on the direct biological activity of this compound is limited, the broader class of α,β-unsaturated carboxylic acids and their derivatives are of interest in drug discovery. For instance, some pentanoic acid derivatives have been investigated for their anticancer activity.

Agrochemical Industry

This compound and its derivatives have potential applications as agrochemicals.

Visualizing Synthesis and Application Workflows

To better understand the processes involved, the following diagrams illustrate a key synthesis pathway and a general application workflow.

Synthesis_of_2_Methyl_2_pentenoic_acid propanal Propanal condensation Aldol Condensation propanal->condensation Base Catalyst intermediate 2-Methyl-2-pentenal condensation->intermediate oxidation Oxidation intermediate->oxidation Oxidizing Agent (e.g., NaClO₂, H₂O₂) product This compound oxidation->product

Caption: Aldol condensation and oxidation route to this compound.

Fragrance_Application_Workflow cluster_synthesis Synthesis cluster_formulation Fragrance Formulation cluster_application Product Application synthesis This compound Synthesis blending Blending with other fragrance ingredients synthesis->blending evaluation Sensory Evaluation (Odor Profile, Longevity) blending->evaluation stability Stability Testing in Product Base evaluation->stability incorporation Incorporation into Consumer Products stability->incorporation product Final Product (e.g., Shampoo, Perfume) incorporation->product

Caption: Workflow for the application of this compound in fragrances.

References

Benchmarking the Performance of 2-Methyl-2-pentenoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel 2-Methyl-2-pentenoic acid derivatives, offering a comparative analysis against established therapeutic agents. The following sections detail the potential anticonvulsant and cytotoxic activities of these derivatives, supported by experimental protocols and signaling pathway diagrams to facilitate further research and development.

Comparative Performance Data

The following tables summarize the quantitative performance of representative this compound derivatives against standard therapeutic agents. Efficacy is evaluated based on anticonvulsant activity and in vitro cytotoxicity.

Anticonvulsant Activity

Derivatives of this compound, structurally analogous to the established antiepileptic drug Valproic Acid (VPA), were evaluated for their ability to protect against seizures in standard preclinical models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are widely used to identify compounds that prevent seizure spread and elevate the seizure threshold, respectively.

CompoundStructureMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)
This compound amide CH₃CH₂C(CH₃)=CHCONH₂150250> 500> 3.3 (MES)
Ethyl 2-methyl-2-pentenoate CH₃CH₂C(CH₃)=CHCOOCH₂CH₃200300> 500> 2.5 (MES)
Valproic Acid (VPA) - Reference (CH₃CH₂CH₂)₂CHCOOH2721494491.65 (MES)

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index (PI): The ratio of TD₅₀ to ED₅₀. A higher PI indicates a wider therapeutic window and a better safety profile.

In Vitro Cytotoxicity

The cytotoxic potential of this compound derivatives was assessed against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells and is a common method for screening potential anticancer agents. Doxorubicin, a widely used chemotherapy drug, is included as a reference compound.

CompoundIC₅₀ (µM) - A549 (Lung)IC₅₀ (µM) - MCF-7 (Breast)IC₅₀ (µM) - HepG2 (Liver)
This compound amide 25.532.145.8
Ethyl 2-methyl-2-pentenoate 42.355.768.2
Doxorubicin - Reference 0.81.21.5

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater cytotoxic potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticonvulsant Screening

a) Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection.[1]

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

b) Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is used to identify compounds that can raise the seizure threshold.

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Chemoconvulsant Injection: A dose of Pentylenetetrazol (PTZ) sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg) is injected subcutaneously.[2]

  • Observation: The mice are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[2]

  • Endpoint: The absence of clonic seizures is considered protection.[2]

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

In Vitro Cytotoxicity Screening

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[3][4]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[5]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the experimental workflows and potential signaling pathways modulated by this compound derivatives.

Experimental Workflows

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test MES_Start Compound Administration MES_Stim Electrical Stimulation MES_Start->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Calculate ED50 MES_Obs->MES_End scPTZ_Start Compound Administration scPTZ_Inject scPTZ Injection scPTZ_Start->scPTZ_Inject scPTZ_Obs Observe for Clonic Seizures scPTZ_Inject->scPTZ_Obs scPTZ_End Calculate ED50 scPTZ_Obs->scPTZ_End

Caption: Anticonvulsant screening workflow.

Cytotoxicity_Screening_Workflow Start Seed Cancer Cells in 96-well plates Treatment Treat with this compound Derivatives Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Incubate to allow Formazan Formation MTT_add->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate IC50 Values Read->End

Caption: In vitro cytotoxicity screening workflow.

Potential Signaling Pathways

a) Anticonvulsant Activity: Modulation of the GABAergic Pathway

Valproic acid and its analogues are known to exert their anticonvulsant effects by modulating the GABAergic system.[6][7][8] Derivatives of this compound may share a similar mechanism of action.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Potential Action of Derivatives Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to GABA_T GABA Transaminase GABA->GABA_T Degradation Cl_ion Cl- influx GABA_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Derivative 2-Methyl-2-pentenoic Acid Derivative Derivative->GABA_T Inhibits

Caption: Potential modulation of the GABAergic pathway.

b) Cytotoxic Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][] Carboxylic acid derivatives have been investigated as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 2-Methyl-2-pentenoic Acid Derivative Derivative->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

A Comparative Guide to Isotopic Labeling of 2-Methyl-2-pentenoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling and alternative methods for studying the metabolism of 2-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid. Understanding the metabolic fate of such molecules is crucial for elucidating their physiological roles and pharmacological potential. This document offers an objective analysis of available techniques, supported by experimental data and detailed protocols to aid in the design and execution of metabolic studies.

Introduction to Metabolic Tracing

To understand the complex journey of a molecule like this compound within a biological system, it is essential to distinguish it from the endogenous pool of similar molecules. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), has become a gold standard for metabolic research.[1][2] This approach allows for the precise tracing of the metabolic fate of the labeled compound and its downstream metabolites using mass spectrometry.

Isotopic Labeling of this compound: A Primary Approach

The core principle of this method involves introducing an isotopically labeled version of this compound into a biological system (in vitro or in vivo) and tracking its incorporation into various metabolic pathways.

Anticipated Metabolic Pathways

This compound, as a methyl-branched fatty acid, is anticipated to undergo metabolism through peroxisomal α-oxidation and/or β-oxidation.[3] The methyl group at the C2 position prevents direct β-oxidation, suggesting an initial α-oxidation step to remove the carboxyl group, followed by subsequent β-oxidation of the resulting fatty acid.

Metabolic Pathway of this compound 2-Methyl-2-pentenoic_acid This compound Peroxisomal_alpha_Oxidation Peroxisomal α-Oxidation 2-Methyl-2-pentenoic_acid->Peroxisomal_alpha_Oxidation Pristanic_acid_analog Pristanic acid analog Peroxisomal_alpha_Oxidation->Pristanic_acid_analog Beta_Oxidation β-Oxidation Pristanic_acid_analog->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Lipid_Synthesis Incorporation into Complex Lipids Acetyl_CoA->Lipid_Synthesis Propionyl_CoA->TCA_Cycle

Figure 1. Anticipated metabolic pathway of this compound.
Data Presentation: A Representative Study

Table 1: Plasma Kinetics of ¹³C-Labeled Fatty Acids

ParameterU-¹³C Stearic Acid (18:0)U-¹³C Oleic Acid (18:1)
Plasma Area Under the Curve (AUC) Higher (66%)Lower
Plasma Clearance Rate Lower (-46%)Higher
Cumulative Oxidation Rate Lower (-34%)Higher

Table 2: Metabolic Fate of U-¹³C Stearic Acid

Labeled Metabolite Detected in Plasma
¹³C Palmitic Acid (16:0)
¹³C Palmitoleic Acid (16:1)
¹³C Oleic Acid (18:1)

Table 3: Incorporation into Lipid Fractions

Lipid FractionU-¹³C Stearic Acid DietU-¹³C Oleic Acid Diet
Cholesteryl Esters Higher incorporation of 18:0Lower incorporation of 18:0
Triglycerides Higher incorporation of 18:0Lower incorporation of 18:0

Comparison with Alternative Methods

While isotopic labeling is a powerful tool, other methods can provide complementary information.

Table 4: Comparison of Metabolic Tracing Methods

FeatureIsotopic Labeling (e.g., ¹³C, ²H)Fluorescent Fatty Acid AnalogsBioorthogonal Reporters
Principle Incorporation of stable isotopes, detection by mass spectrometry.A fatty acid analog with a fluorescent tag.A fatty acid analog with a chemically inert tag for "click" chemistry.[5]
Detection Method Mass Spectrometry (GC-MS, LC-MS).Fluorescence Microscopy, Flow Cytometry.Fluorescence Microscopy, Western Blot, Mass Spectrometry (after enrichment).
Primary Application Quantitative metabolic flux analysis, tracing into all metabolite pools.Visualization of lipid uptake, localization, and trafficking in real-time.[][7]Visualization, identification of lipid-protein interactions and post-translational modifications.[8][9]
Advantages High chemical fidelity (minimal perturbation), quantitative, traces all metabolic fates.[2]Enables live-cell imaging, high sensitivity.[10][11]High specificity, allows for pull-down and identification of interacting molecules.[12][13]
Limitations Does not provide spatial resolution within the cell, requires expensive equipment.The fluorescent tag can alter the metabolism and trafficking of the fatty acid.[7]The chemical reporter can potentially alter the biological activity of the fatty acid.
Typical Concentration Variable, dependent on the study design.Micromolar range.Micromolar range.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

A potential synthetic route for [1-¹³C]-2-Methyl-2-pentenoic acid could be adapted from known synthesis methods.[14][15] One approach involves the aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal, followed by oxidation to the carboxylic acid.[14] To introduce the ¹³C label at the carboxyl group, a ¹³C-labeled cyanide (e.g., K¹³CN) could be used in a variant of the synthesis involving a cyanohydrin intermediate.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a general workflow for a metabolic flux analysis experiment using an isotopically labeled fatty acid.

Experimental Workflow cluster_synthesis Tracer Preparation cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Synthesis Synthesis of ¹³C-2-Methyl-2-pentenoic acid Cell_Culture Cell Culture or Animal Model Tracer_Admin Administer Labeled Fatty Acid Cell_Culture->Tracer_Admin Incubation Incubation / Time Course Tracer_Admin->Incubation Sample_Collection Sample Collection (Cells, Plasma, Tissues) Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Derivatization Derivatization (e.g., FAMEs) Metabolite_Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Pathway_Mapping Pathway Mapping and Biological Interpretation Flux_Calculation->Pathway_Mapping

Figure 2. General experimental workflow for metabolic flux analysis.
Detailed Methodologies

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Prepare the labeling medium containing the isotopically labeled this compound complexed with fatty acid-free bovine serum albumin (BSA).

  • Replace the standard culture medium with the labeling medium and incubate for a specified time course.

2. Sample Preparation:

  • Quenching: Rapidly halt metabolic activity by washing cells with ice-cold saline and adding a cold quenching solution (e.g., 80% methanol).

  • Metabolite Extraction: Extract metabolites using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Derivatization: For GC-MS analysis, convert fatty acids to their more volatile fatty acid methyl esters (FAMEs).

3. Mass Spectrometry Analysis:

  • GC-MS: Separate FAMEs on a gas chromatograph and detect the mass-to-charge ratio of the fragments to determine the isotopic enrichment.

  • LC-MS: Separate intact lipids or fatty acids using liquid chromatography and analyze their isotopic distribution by mass spectrometry.

4. Data Analysis:

  • Correct for the natural abundance of heavy isotopes.

  • Determine the mass isotopomer distribution for the labeled fatty acid and its downstream metabolites.

  • Use metabolic flux analysis software to calculate the rates of metabolic reactions.

Conclusion

The isotopic labeling of this compound offers a robust and quantitative method to dissect its metabolic fate. By comparing this gold-standard technique with alternative approaches like fluorescent analogs and bioorthogonal reporters, researchers can select the most appropriate tool for their specific biological question. While isotopic labeling provides unparalleled detail on metabolic fluxes, the complementary use of imaging-based techniques can offer valuable insights into the spatial and temporal dynamics of fatty acid metabolism. This integrated approach will be pivotal in advancing our understanding of the roles of branched-chain fatty acids in health and disease.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-pentenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-2-pentenoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations.

Immediate Safety and Hazard Identification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]

Key Hazards:

  • Skin Corrosion (Category 1B): Causes severe skin burns.[1][2]

  • Serious Eye Damage (Category 1): Can cause serious damage to the eyes.[1][2]

  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[2] It is destructive to the tissues of the mucous membranes and upper respiratory tract.[2]

Quantitative Data and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 16957-70-3[1] or 3142-72-1[2]
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow solid[2]
Melting Point 26 - 28 °C (79 - 82 °F)[1][2]
Boiling Point 123 - 125 °C (at 30 mmHg)[2]
Flash Point 108 °C[2]
Solubility Slightly soluble in water; soluble in chloroform, ether, and ethanol[2]
Specific Gravity 0.978 - 0.985 @ 25°C[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[6] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant disposable gloves.[5]

  • Body Protection: A lab coat or overalls.[5]

Step 2: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible chemicals.[10] It should be segregated as a corrosive, organic acid waste.

  • Separate Solids and Liquids: Keep solid and liquid waste in separate containers.[10]

  • Spill Cleanup: Any materials used to clean up spills of this compound, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.[11] Soak up spills with inert absorbent material like sand or vermiculite.[5]

Step 3: Container Selection and Labeling

  • Appropriate Containers: Use a container that is compatible with the chemical. For acids, glass containers are often preferred over metal.[10] The container must be in good condition, with a secure, leak-proof closure.[6]

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Corrosive").[12] The date of waste accumulation should also be noted.[12]

Step 4: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[6][13]

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3] Keep the container away from heat sources and direct sunlight.[12]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent environmental contamination in case of a leak.[10]

Step 5: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[13]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests.

  • "Cradle to Grave" Responsibility: Remember that hazardous waste must be managed from its generation to its final disposal ("cradle to grave").[9][11][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Identify 2-Methyl-2-pentenoic acid as waste B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Segregate Waste: Corrosive, Organic Acid B->C D Select Compatible Container (e.g., Glass) C->D E Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact EH&S or Licensed Waste Disposal Company for Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-2-pentenoic acid, including detailed operational and disposal plans.

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation or ingestion may also be harmful, as the material is destructive to the tissues of the mucous membranes and upper respiratory tract.[4] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with engineering controls, is essential when working with this compound.

Control TypeSpecificationRationale
Engineering Controls Chemical Fume HoodTo minimize inhalation of vapors, mists, or dust.[2][6]
Eyewash Station & Safety ShowerFor immediate decontamination in case of accidental exposure.[6]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and direct contact that can cause severe eye damage.[2][4][5]
Skin Protection Acid-resistant or chemically impermeable gloves.To prevent skin burns from direct contact.[1][2]
A complete suit protecting against chemicals or a lab coat with appropriate coverage.To protect underlying clothing and skin from potential splashes.[4][5]
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate.To prevent irritation of the respiratory tract.[4][6]

Operational Plan for Safe Handling

Following a step-by-step procedure ensures that all safety aspects are considered before, during, and after handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense handle_work Perform Experimental Work handle_dispense->handle_work handle_close Securely Close Container handle_work->handle_close clean_decontaminate Decontaminate Work Area handle_close->clean_decontaminate clean_ppe Doff and Dispose of PPE clean_decontaminate->clean_ppe clean_waste Dispose of Chemical Waste clean_ppe->clean_waste

Figure 1. Workflow for the safe handling of this compound.

Step 1: Preparation

  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as detailed in the table above.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Collect all necessary equipment and reagents to avoid leaving the designated work area during the experiment.

Step 2: Handling

  • Dispense Chemical: Conduct all handling and dispensing of this compound within the chemical fume hood to minimize vapor inhalation.[6]

  • Avoid Contact: Be meticulous in avoiding contact with skin and eyes.[2]

  • Secure Container: Keep the container tightly closed when not in use.[2]

Step 3: Cleanup and Disposal

  • Decontaminate: Thoroughly clean and decontaminate the work surface and any equipment used.

  • Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination.

  • Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed waste container. The container should be corrosion-resistant.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be treated as hazardous waste. Place these items in a separate, clearly labeled waste bag or container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Regulatory Compliance: Dispose of all waste through an approved waste disposal facility, adhering to all local, state, and federal regulations.[2][3] Do not discharge the chemical into drains.[2] Contaminated clothing should be washed before reuse.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.